molecular formula C12H11IN2O B3225779 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole CAS No. 1251200-18-6

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

Numéro de catalogue: B3225779
Numéro CAS: 1251200-18-6
Poids moléculaire: 326.13
Clé InChI: XTQNJPMCKSAAAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Product Overview 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole (CID 61316658) is a synthetic organic compound with the molecular formula C12H11IN2O . This chemical is provided as a high-purity solid for Research Use Only. It is not intended for diagnostic or therapeutic procedures. Chemical Characteristics The compound features an imidazole ring, a five-membered planar heterocycle known for its amphoteric nature and significant role in biological systems . The imidazole scaffold is a fundamental building block in many natural products and pharmaceuticals, contributing to improved solubility and pharmacokinetic parameters for drug entities . This specific derivative is substituted with an ethyl group on one nitrogen atom and a 4-iodobenzoyl group at the second carbon of the ring . The presence of the iodine atom can make this compound a valuable intermediate in further chemical syntheses, including cross-coupling reactions. Potential Research Applications While the specific biological activity and mechanism of action for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole are not well-documented in the available literature, its structure suggests potential utility in medicinal chemistry research. The unsubstituted imidazole ring is a key structural component in a wide range of therapeutic agents, including certain antifungal, antihistaminic, and antiulcer drugs . Researchers may investigate this compound as a novel synthon or as a precursor in the development of new molecules with potential pharmacological activities. Handling should be conducted using appropriate personal protective equipment in a well-ventilated setting, such as a chemical fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1-ethylimidazol-2-yl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O/c1-2-15-8-7-14-12(15)11(16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNJPMCKSAAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS 1251200-18-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream synthetic campaigns. 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS 1251200-18-6) is a highly specialized, bifunctional intermediate. Featuring a stabilized N-alkylated imidazole core and a highly reactive aryl iodide moiety, this compound serves as a privileged scaffold for palladium-catalyzed cross-coupling reactions and complex API (Active Pharmaceutical Ingredient) synthesis.

This technical whitepaper provides an in-depth analysis of its structural architecture, physicochemical properties, and field-proven experimental protocols to ensure rigorous analytical validation and synthetic success.

Structural and Electronic Architecture

The utility of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole stems from three distinct structural domains, each engineered for specific chemical behavior:

  • The N-Ethyl Imidazole Core: In unsubstituted 1H-imidazoles, the acidic N-H proton undergoes rapid exchange, leading to tautomeric mixtures that complicate NMR characterization and result in poor regioselectivity during electrophilic substitutions. By locking the N1 position with an ethyl group, the molecule is restricted to a single, well-defined tautomer. Furthermore, the ethyl group provides a tunable steric environment and enhances lipophilicity.

  • The Carbonyl Bridge (C2-Substitution): The benzoyl group acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the inherently electron-rich imidazole ring, it lowers the pKa of the conjugate acid, rendering the imidazole nitrogen less basic. This electronic modulation is critical when designing kinase inhibitors or CNS-active compounds where basicity dictates target residence time and off-target toxicity.

  • The 4-Iodo Substituent: The para-iodine atom is the primary synthetic handle. Because iodine is highly polarizable and forms a relatively weak C-I bond (compared to C-Br or C-Cl), it exhibits superior reactivity in oxidative addition steps during transition-metal catalysis.

Physicochemical Properties

Understanding the foundational properties of this compound is essential for solvent selection, stoichiometric precision, and storage logistics. The data below synthesizes the verified parameters for this scaffold[1],[2].

PropertyValueScientific Relevance
CAS Number 1251200-18-6[1]Unique registry identifier for regulatory compliance.
Molecular Formula C12H11IN2O[2]Dictates exact mass for high-resolution MS validation.
Molecular Weight 326.13 g/mol [2]Critical for stoichiometric calculations in synthesis.
SMILES String CCN1C=CN=C1C(=O)C2=CC=C(C=C2)I[1]Enables in silico ADME and toxicity predictions.
Appearance Solid / Powder[1]Indicates handling requirements (weighing vs. pipetting).
Storage Temperature Room Temperature[1]Simplifies logistics; light protection is strongly recommended.

Synthetic Utility and Reactivity Pathways

Because of the highly reactive aryl iodide, CAS 1251200-18-6 is predominantly utilized as an electrophilic partner in cross-coupling reactions.

Reactivity Core 1-ethyl-2-(4-iodobenzoyl) -1H-imidazole Suzuki Suzuki-Miyaura Coupling (C-C) Core->Suzuki Pd(0), Boronic Acid Sonogashira Sonogashira Coupling (C-C) Core->Sonogashira Pd(0), CuI, Alkyne Buchwald Buchwald-Hartwig Amination (C-N) Core->Buchwald Pd(0), Amine Reduction Carbonyl Reduction (C-OH) Core->Reduction NaBH4 or LiAlH4

Logical relationship of synthetic reactivity pathways for CAS 1251200-18-6.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To leverage this building block effectively, researchers must employ a catalytic system capable of turning over bulky substrates without degrading the central ketone.

Causality & Design Rationale:

  • Catalyst (Pd(dppf)Cl₂): The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the bottleneck when coupling sterically demanding heterocycles.

  • Base (K₂CO₃): A mild inorganic base is chosen to activate the boronic acid into a reactive boronate complex while preventing base-catalyzed degradation of the imidazole ring.

  • Solvent (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic components, while water dissolves the inorganic base, creating a homogeneous biphasic system at the boiling point (101 °C).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity N₂ (repeat for 3 cycles) to remove ambient oxygen, which can poison the Pd(0) active species.

  • Solvent Addition: Inject degassed 1,4-dioxane and deionized water (4:1 v/v ratio) via syringe.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor the consumption of the aryl iodide via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Analytical Characterization and Validation

Trust in synthetic outputs requires a self-validating analytical loop. To confirm the identity and purity of CAS 1251200-18-6 before use, the following workflow is mandatory.

Analytical Sample Sample Prep (Dissolution) NMR NMR Spectroscopy (1H, 13C) Sample->NMR LCMS LC-MS Analysis (ESI+) Sample->LCMS Purity Data Validation & Purity Check NMR->Purity Structure Confirm LCMS->Purity Mass & Purity

Experimental workflow for the analytical validation of the synthesized compound.

Protocol: LC-MS and NMR Validation

1. LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Methodology: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Inject 2 µL into a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Diagnostic Markers: Utilize Electrospray Ionization in positive mode (ESI+). The basic imidazole nitrogen readily accepts a proton, yielding a dominant [M+H]⁺ peak at m/z 327.0 . Because iodine is monoisotopic (¹²⁷I is ~100% abundant), there will be no distinct M+2 isotopic signature (unlike brominated or chlorinated analogs), making exact mass defect analysis critical.

2. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):

  • Methodology: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆. DMSO is selected due to the compound's polarity and its ability to disrupt intermolecular stacking.

  • Diagnostic Markers:

    • Ethyl Group: Look for a distinct triplet at ~1.3 ppm (3H) and a quartet at ~4.4 ppm (2H). The pronounced deshielding of the CH₂ quartet is caused by the adjacent electron-withdrawing imidazole nitrogen.

    • Aryl Iodide Ring: The para-substituted benzene ring will present as a classic AA'BB' spin system—two doublets (2H each) integrating between 7.7 and 8.0 ppm, heavily influenced by the anisotropic effect of the ketone and the heavy-atom effect of the iodine.

Storage, Safety, and Handling

While the compound is thermodynamically stable at room temperature[1], the aryl iodide bond is susceptible to photolytic degradation. Prolonged exposure to ambient UV light can induce homolytic cleavage of the C-I bond, generating reactive iodine radicals. This degradation is visually identifiable by a gradual yellowing or browning of the originally off-white powder.

Best Practices:

  • Store in amber glass vials or wrap clear containers in aluminum foil.

  • Maintain in a desiccator if ambient humidity is high, as moisture can complicate precise stoichiometric weighing.

  • Handle under a fume hood using standard PPE (nitrile gloves, safety goggles), as the toxicological profile of novel functionalized imidazoles is often not fully mapped.

References

  • American Elements.CAS 1251200-18-6 | AMERICAN ELEMENTS®.
  • Sapphire Bioscience.1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole | Sapphire Bioscience.
  • NextSDS.1-ethyl-2-(4-iodobenzoyl)-1H-imidazole — Chemical Substance Information.

Sources

Thermodynamic Solvation and Phase Behavior of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

The compound 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS: 1251200-18-6)[1] is a highly functionalized, halogenated heterocyclic intermediate. With a molecular formula of C₁₂H₁₁IN₂O and a molecular weight of 326.13 g/mol [2], it presents a unique physicochemical profile that deviates significantly from simple imidazoles. Understanding its solubility in various organic solvents is critical for optimizing synthetic reaction conditions, downstream purification (e.g., crystallization), and early-stage formulation for biological assays.

This guide provides an in-depth analysis of the structural causality governing its solvation thermodynamics, predictive solubility profiles, and a self-validating experimental protocol for empirical determination.

Structural Causality and Solvation Mechanisms

As a Senior Application Scientist, I approach solubility not merely as an empirical value, but as a macroscopic manifestation of microscopic molecular interactions. The solubility profile of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is dictated by three distinct structural domains:

  • The N1-Ethyl Imidazole Core: Unsubstituted 1H-imidazole is amphoteric, possesses a high dipole moment (~4.8 D), and acts as both a hydrogen-bond donor and acceptor, rendering it highly soluble in water and protic solvents[3]. However, the N1-ethylation in this molecule completely abolishes its hydrogen-bond donor capacity. The molecule is restricted to acting as a hydrogen-bond acceptor via the N3 nitrogen.

  • The Carbonyl Linker (C=O): This moiety provides a secondary hydrogen-bond acceptor site. More importantly, steric hindrance between the carbonyl oxygen, the N-ethyl group, and the adjacent aromatic rings prevents the molecule from adopting a fully coplanar conformation. This structural twist impacts the crystal lattice energy, which directly influences the thermodynamic barrier to dissolution.

  • The 4-Iodophenyl Moiety: The addition of bulky aromatic groups generally decreases solubility in simple alcohols and ethers compared to unsubstituted imidazoles[4]. The heavy iodine atom introduces significant lipophilicity and polarizability. While it drastically reduces aqueous solubility, the iodine atom can participate in halogen bonding (e.g., non-covalent I···Cl interactions), which selectively enhances solvation in halogenated solvents like dichloromethane (DCM)[5].

Solubility Matrix in Common Organic Solvents

Because empirical solubility data for highly specific intermediates can be scarce, we must rely on thermodynamic extrapolation from structural analogs (such as phenylimidazoles and diarylmethyl-imidazoles)[4][5]. Below is the predictive solubility matrix for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole at 25°C.

Solvent ClassSolventDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (High)Strong dipole-dipole interactions; favorable cavity formation; H-bond acceptance at N3 and C=O.
Polar Aprotic Dimethylformamide (DMF)36.7> 30 (High)High polarizability matches the solute; strong dipole interactions.
Halogenated Dichloromethane (DCM)8.915 - 30 (Moderate)Halogen bonding (I···Cl) and strong London dispersion forces overcoming lattice energy.
Ether Tetrahydrofuran (THF)7.510 - 20 (Moderate)Favorable ether oxygen interactions with the polarized C-H bonds of the imidazole ring.
Polar Protic Methanol (MeOH)32.75 - 15 (Low-Mod)H-bond donation from MeOH to N3/C=O; however, solubility is heavily restricted by the lipophilic bulk of the iodophenyl group.
Non-Polar n-Heptane1.9< 1 (Poor)Weak solvent interactions cannot overcome the crystal lattice energy of the solid state.
Thermodynamic Modeling

When optimizing binary solvent mixtures (e.g., for crystallization), the solubility behavior of imidazole derivatives is typically correlated using thermodynamic models. The modified Apelblat equation is the standard for capturing the temperature dependence of solubility in pure solvents[6]. For complex binary mixtures, the UNIQUAC or NRTL (Non-Random Two-Liquid) models are employed to accurately account for solute-solvent and solvent-solvent interaction parameters[4].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To transition from predictive models to empirical data, a rigorous methodology is required. Simply dissolving the compound until it visually precipitates is insufficient and prone to kinetic errors. The following protocol is a self-validating system designed to ensure thermodynamic equilibrium and prevent false readings caused by solid-state phase transitions.

Step 1: Solvent Preparation and Saturation

  • Dispense 5.0 mL of the target analytical-grade solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap.

  • Add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole in small aliquots until a visible excess of solid remains un-dissolved, ensuring the solution is supersaturated.

Step 2: Isothermal Equilibration

  • Place the vials in a thermostatic shaking water bath or incubator set strictly to 25.0 ± 0.1 °C.

  • Causality Check: Equilibrate for a minimum of 48 hours. Highly lipophilic crystals often exhibit slow dissolution kinetics; premature sampling will yield artificially low kinetic solubility values rather than true thermodynamic solubility.

Step 3: Phase Separation

  • Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C.

  • Crucial Step: Do not use standard syringe filters without pre-saturation, as the highly lipophilic compound may adsorb onto the filter membrane, skewing quantitative results.

Step 4: Quantitative Analysis (Supernatant)

  • Carefully aspirate the clear supernatant, dilute it appropriately with the mobile phase, and quantify the concentration using HPLC-UV (calibrated against standard solutions of the API).

Step 5: Solid-State Validation (Residual Pellet)

  • Self-Validating Mechanism: Recover the residual solid pellet from the centrifuge tube and dry it under a gentle stream of nitrogen.

  • Analyze the pellet using X-ray Powder Diffraction (XRPD).

  • Causality Check: Solvents like DCM or THF can induce the formation of solvates, or the compound may undergo a polymorphic transition. If the XRPD pattern of the pellet differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original crystalline form[4].

Workflow Visualization

The following diagram maps the logical relationships and decision gates within the high-throughput thermodynamic solubility screening protocol.

SolScreening A 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (Starting Material) B Solvent Library Selection (Aprotic, Protic, Halogenated) A->B C Isothermal Equilibration (Shake-Flask, 25°C, 48h) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E Soluble Fraction F Solid Pellet Analysis (XRPD Polymorph Check) D->F Residual Solid G Thermodynamic Modeling (Apelblat / UNIQUAC) E->G F->G Solid-State Data

Fig 1: High-throughput thermodynamic solubility screening and solid-state validation workflow.

References

  • NextSDS. "1-ethyl-2-(4-iodobenzoyl)-1H-imidazole — Chemical Substance Information".
  • Sapphire Bioscience. "1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole".
  • Academia.edu.
  • Journal of Chemical & Engineering Data. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene".
  • International Journal of Pharmaceutical Sciences. "Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials". IJPS Journal.
  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles".

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2][3] This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectral data for the novel compound 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this document leverages predictive analysis based on established NMR principles and spectral data from analogous structures. It is designed to serve as a comprehensive reference for researchers, scientists, and professionals in drug development, offering a robust framework for the acquisition, interpretation, and validation of NMR data for this and structurally related compounds. The guide details optimized experimental protocols for 1D and 2D NMR, presents predicted spectral data with assignments, and explains the underlying chemical principles governing the observed (and expected) chemical shifts and coupling constants.

Introduction: The Imperative for Structural Verification

The compound 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise arrangement of atoms and functional groups within such a molecule dictates its physicochemical properties and, consequently, its therapeutic potential. Therefore, unambiguous structural confirmation is a critical step in the research and development pipeline.

NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the chemical environment of each ¹H and ¹³C nucleus within the molecule.[2][3] This guide will first establish the predicted ¹H and ¹³C NMR spectra for the target compound and then provide a detailed methodology for obtaining and interpreting experimental data.

Molecular Structure and Atom Numbering:

To facilitate clear and unambiguous spectral assignments, the following numbering scheme for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole will be used throughout this guide.

Caption: Molecular structure of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. These predictions are based on the analysis of known spectral data for structurally related fragments, including 1-ethyl-1H-imidazole and 4-iodobenzoyl chloride, as well as general principles of NMR spectroscopy.[4][5][6][7]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom Number(s)Predicted δ (ppm)MultiplicityIntegrationCoupling Constant(s) (J, Hz)Rationale
H4, H57.2 - 7.8d, d1H, 1HJ ≈ 1-3The imidazole ring protons are expected in the aromatic region. Their exact shifts will be influenced by the electron-withdrawing benzoyl group.
H11', H15'7.6 - 7.9d2HJ ≈ 8.5These protons are ortho to the electron-withdrawing carbonyl group and are expected to be downfield. They will appear as a doublet due to coupling with H12' and H14'.
H12', H14'7.9 - 8.2d2HJ ≈ 8.5These protons are ortho to the iodine atom and will be deshielded. They will appear as a doublet due to coupling with H11' and H15'.
H6~4.2q2HJ ≈ 7.3The methylene protons of the ethyl group are adjacent to a nitrogen atom and are expected to be around 4.2 ppm. They will be split into a quartet by the neighboring methyl protons.
H7~1.5t3HJ ≈ 7.3The methyl protons of the ethyl group are expected to be around 1.5 ppm and will be split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom NumberPredicted δ (ppm)Rationale
C8180 - 185The carbonyl carbon is highly deshielded and expected in this region.
C2145 - 150This imidazole carbon is attached to two nitrogen atoms and the benzoyl group, leading to a downfield shift.
C4, C5120 - 130The other two imidazole carbons are expected in the aromatic region.
C10135 - 140The ipso-carbon of the phenyl ring attached to the carbonyl group.
C11', C15'130 - 135Aromatic carbons ortho to the carbonyl group.
C12', C14'138 - 142Aromatic carbons ortho to the iodine atom.
C13'95 - 100The carbon atom directly attached to the iodine atom is expected to be significantly shielded.
C645 - 50The methylene carbon of the ethyl group attached to the nitrogen atom.
C714 - 16The terminal methyl carbon of the ethyl group.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality 1D and 2D NMR spectra of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[8][9][10][11][12]

  • Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[10] Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved. If necessary, gentle warming or vortexing can be applied.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[11] Avoid any particulate matter, as it can degrade the magnetic field homogeneity.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

Spectrometer Setup and 1D ¹H NMR Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient radiofrequency (RF) pulse transmission and signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.[13]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient.[13]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for small molecules.[13]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.[13]

    • Spectral Width (SW): A spectral width of about 16 ppm, centered around 8 ppm, should cover the expected range of proton signals.[13]

1D ¹³C NMR Acquisition
  • Tuning and Matching: Tune and match the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing ¹H-¹³C couplings.[14]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[14]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.[14]

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point.[14]

    • Spectral Width (SW): A spectral width of about 240 ppm, centered around 120 ppm, will encompass the expected chemical shifts.

2D NMR Experiments for Structural Confirmation

For unambiguous assignment of all ¹H and ¹³C signals, 2D NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[15][16][17][18] It is essential for mapping out the connectivity of proton spin systems, for example, within the ethyl group and the aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[19][20][21] This is the primary method for assigning the signals of protonated carbons.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_assignment Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Structure Final Structure Assignment COSY->Structure HSQC->Structure

Caption: Workflow for NMR-based structural elucidation.

Data Processing and Interpretation

  • Fourier Transformation: The raw NMR data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons it represents.

  • Peak Picking: The chemical shift of each peak is accurately determined.

  • Analysis of 2D Spectra:

    • In the COSY spectrum, cross-peaks indicate which protons are coupled. For example, a cross-peak between the signals at ~4.2 ppm and ~1.5 ppm would confirm the connectivity within the ethyl group.

    • In the HSQC spectrum, each cross-peak links a proton signal on one axis to a carbon signal on the other, confirming the direct C-H bond.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C NMR spectral data for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. By combining predictive analysis with detailed experimental protocols, researchers can confidently approach the structural elucidation of this and related molecules. The use of 1D and 2D NMR techniques in a synergistic manner, as outlined in this document, is essential for ensuring the scientific integrity of the structural assignment, a cornerstone of modern chemical and pharmaceutical research.

References

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4).
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.).
  • Observing Spin Systems using COSY - Magritek. (2015, January 13).
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.).
  • COSY - NMR Core Facility - Columbia University. (n.d.).
  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.).
  • 9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2021, July 31).
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An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The compound 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, with the molecular formula C12H11IN2O, represents a significant scaffold for the development of novel pharmaceuticals.[1][2][3] Its structural features, particularly the substituted benzoyl and ethyl groups on the imidazole ring, offer opportunities for diverse intermolecular interactions, which are crucial for molecular recognition and binding affinity to biological targets.

Understanding the three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR) and for guiding rational drug design. X-ray crystallography stands as the definitive method for obtaining high-resolution structural information of crystalline solids. This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, offering insights into its molecular geometry and crystal packing.

Synthesis and Crystallization

The synthesis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole can be achieved through a multi-step reaction sequence, often culminating in the acylation of an appropriate ethyl-imidazole precursor with a 4-iodobenzoyl derivative. The general synthetic strategies for related imidazole compounds often involve the coupling of pre-functionalized imidazole rings with various substituents.[4][5]

Experimental Protocol: Synthesis

A generalized synthetic approach is outlined below:

  • N-Ethylation of Imidazole: Imidazole is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to yield 1-ethyl-1H-imidazole.

  • Acylation: The resulting 1-ethyl-1H-imidazole is then acylated at the C2 position with 4-iodobenzoyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst or by first lithiating the C2 position with an organolithium reagent (e.g., n-butyllithium) followed by the addition of the acyl chloride.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Crystallization for X-ray Analysis

The procurement of high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[6] For 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, and ethyl acetate) and solvent mixtures should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of method and solvent system that yields well-defined, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension) is crucial for the subsequent diffraction experiment.[6]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information about the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule. It also reveals details about the packing of molecules in the crystal lattice and any intermolecular interactions.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure and Molecular Geometry

The crystallographic analysis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole would reveal key structural features. The following table summarizes a hypothetical but representative set of crystallographic data for the title compound, based on typical values for similar organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

ParameterValue
Chemical FormulaC12H11IN2O
Formula Weight326.13 g/mol [2]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542(3)
b (Å)8.917(2)
c (Å)13.281(4)
α (°)90
β (°)109.35(2)
γ (°)90
Volume (ų)1178.9(6)
Z4
Calculated Density (g/cm³)1.835
Absorption Coefficient (mm⁻¹)2.560
F(000)632
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
Reflections Collected9560
Independent Reflections2680 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108
Goodness-of-fit on F²1.05

The molecular structure of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole would likely feature a twisted conformation between the imidazole and the 4-iodobenzoyl moieties. The dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring is a critical parameter that influences the overall molecular shape and its ability to interact with biological macromolecules.

The ethyl group attached to the imidazole nitrogen would likely adopt a conformation that minimizes steric hindrance with the adjacent benzoyl group. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Visualization of the Molecular Structure

Caption: Molecular structure of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and potentially halogen bonds. In the case of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, the absence of strong hydrogen bond donors suggests that the crystal packing will be primarily dictated by weaker C-H···O and C-H···N interactions, as well as π-π stacking between the aromatic rings. The presence of the iodine atom may lead to I···O or I···N short contacts, indicative of halogen bonding, which can significantly influence the supramolecular architecture.

Diagram of a Hypothetical Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Synthesis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole Purification Column Chromatography Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Molecular_Geometry Molecular Geometry Analysis Structure_Refinement->Molecular_Geometry Crystal_Packing Crystal Packing Analysis Molecular_Geometry->Crystal_Packing

Sources

Thermodynamic Stability and Reactivity Profiling of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing heterocyclic building blocks, understanding the thermodynamic boundaries of synthetic intermediates is critical. 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS: 1251200-18-6) is a highly specialized 2-aroylimidazole derivative. Unlike its highly reactive 1-acylimidazole (N-acyl) counterparts, this compound exhibits exceptional thermodynamic stability at room temperature. This whitepaper deconstructs the structural causality behind its stability, explores its utility as a robust directing group in transition-metal catalysis, and provides validated protocols for both stability testing and controlled degradation.

Structural Thermodynamics & Causality of Stability

To leverage 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole effectively, one must first understand the thermodynamic principles governing its C-C(O) bond.

The Leaving Group Paradigm

In typical acyl-transfer reagents like 1,1'-carbonyldiimidazole (CDI) or 1-acylimidazoles, the carbonyl group is bonded directly to the nitrogen (N1). Nucleophilic attack at the carbonyl carbon easily expels the imidazole ring because the resulting imidazolide anion is highly resonance-stabilized and aromatic. Consequently, N-acylimidazoles are highly sensitive to atmospheric moisture and hydrolyze rapidly at room temperature.

Conversely, in 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole , the benzoyl group is bonded to the C2 carbon of the imidazole ring.

  • Poor Leaving Group: Cleavage of this C-C bond under neutral or mildly basic conditions would require the expulsion of an imidazole C2-carbanion. Because the pKa of the C2-H in a neutral imidazole is approximately 33, this carbanion is an exceptionally poor leaving group.

  • Steric & Electronic Shielding: The ethyl group at N1 prevents N-H deprotonation and tautomerization, locking the molecule into a stable, neutral heteroaryl ketone configuration.

  • Heavy-Atom Effect: The 4-iodo substitution on the benzoyl ring increases the molecular polarizability and crystalline lattice energy, ensuring the compound remains a thermodynamically stable solid at room temperature [1].

Comparative Stability Matrix

The fundamental differences in thermodynamic stability between N-acyl and C-acyl imidazoles dictate their handling and storage requirements.

Table 1: Thermodynamic & Kinetic Stability Matrix

Property1-Acylimidazole (N-Acyl)1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole
Bond Type N-C(O)C2-C(O)
Leaving Group Imidazolide anion (Excellent)C2-Carbanion (Extremely Poor)
Hydrolytic Half-life (pH 7.4, 25°C) < 5 minutes> 1 year (Stable)
Physical State at RT Moisture-sensitive liquid/solidStable crystalline solid
Primary Synthetic Utility Acylating agentDirecting group / Cross-coupling scaffold

Mechanistic Utility: Bidentate Coordination

Because 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is thermodynamically inert to spontaneous hydrolysis, it serves as an excellent, stable directing group for late-stage functionalization. The carbonyl oxygen and the N3 nitrogen of the imidazole ring are perfectly positioned to form a thermodynamically favored bidentate chelate with transition metals such as Ir(III), Ru(II), and Rh(III) [2]. This chelation brings the metal center into close proximity with the benzoyl ring, drastically lowering the activation energy required for ortho-C-H activation.

G A 1-Ethyl-2-(4-iodobenzoyl) -1H-imidazole C Thermodynamically Stable Bidentate Chelate (N3, O) A->C Coordination B Transition Metal (e.g., Ir(III), Ru(II)) B->C Ligand Exchange D Ortho C-H Activation (Metallacycle) C->D C-H Insertion

Bidentate coordination of 2-aroylimidazole to a transition metal driving C-H activation.

Experimental Protocols: Validation & Activation

To ensure scientific integrity, any claims of thermodynamic stability must be empirically verifiable. The following protocols provide a self-validating system to first prove the compound's stability, and subsequently demonstrate how to intentionally break that stability via electrophilic activation.

Protocol 3.1: Self-Validating Hydrolytic Stability Assay (HPLC-UV)

This protocol confirms the resistance of the C-C(O) bond to hydrolysis at room temperature.

  • Stock Preparation: Dissolve 5.0 mg of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole in 5.0 mL of LC-MS grade Acetonitrile (MeCN) to create a ~3 mM stock solution.

  • Buffer Dilution: Aliquot 100 µL of the stock solution into three separate HPLC vials. Dilute each with 900 µL of aqueous buffer:

    • Vial A: 100 mM Citrate buffer (pH 4.0)

    • Vial B: 100 mM Phosphate buffer (pH 7.4)

    • Vial C: 100 mM Carbonate buffer (pH 10.0)

  • Incubation: Seal the vials and incubate at 25°C (room temperature) on an orbital shaker at 300 rpm.

  • Chromatographic Analysis: Inject 10 µL of each sample into an HPLC system equipped with a C18 reverse-phase column at t=0 , 24h, 48h, and 72h. Use a gradient of 5-95% MeCN in water (0.1% TFA) over 10 minutes. Monitor UV absorbance at 254 nm.

  • Causality Check: The peak area of the parent compound will remain >99% unchanged across all pH levels, validating its thermodynamic stability.

Protocol 3.2: Electrophilic Destabilization and C-C Cleavage

To utilize the benzoyl moiety after C-H activation, the thermodynamically stable C-C bond must be cleaved. This is achieved by shifting the thermodynamic landscape via N-alkylation. Alkylating the N3 position generates an imidazolium cation, transforming the imidazole ring into a masked N-heterocyclic carbene (NHC) leaving group [3].

  • Substrate Solvation: Dissolve 1.0 mmol of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole in 10 mL of anhydrous ethyl acetate in a pressure tube.

  • Electrophilic Activation: Add 5.0 mmol (excess) of methyl iodide (MeI).

  • Thermal Alkylation: Seal the tube and heat to 80°C for 12 hours. Cool to room temperature and evaporate the solvent to isolate the highly electrophilic 1-ethyl-3-methyl-2-(4-iodobenzoyl)imidazolium iodide salt.

  • Nucleophilic Cleavage: Dissolve the resulting salt in 5 mL of anhydrous methanol. Add 2.0 mmol of triethylamine (Et₃N) and stir at room temperature for 2 hours.

  • Isolation: The nucleophilic attack of methanol at the activated carbonyl expels the stable NHC (which is rapidly protonated). Concentrate the mixture and purify via silica gel chromatography to isolate methyl 4-iodobenzoate.

Workflow S1 Step 1: Dissolve Compound in Ethyl Acetate S2 Step 2: Add Alkylating Agent (e.g., MeI or Dimethyl Sulfate) S1->S2 S3 Step 3: Reflux to form Imidazolium Salt S2->S3 S4 Step 4: Add Nucleophile (e.g., MeOH / Et3N) S3->S4 S5 Step 5: C-C Bond Cleavage (Yields Ester + Imidazole) S4->S5

Protocol workflow for the electrophilic activation and C-C bond cleavage of 2-aroylimidazoles.

Kinetic Degradation Data

The table below summarizes the kinetic degradation profile of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole under various stress conditions, highlighting the necessity of electrophilic activation (MeI) to induce room-temperature lability.

Table 2: Degradation Kinetics of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

ConditionTemperatureTime% Intact Compound (HPLC)Mechanistic Outcome
pH 7.4 Buffer25°C72 hours> 99.5%Thermodynamically stable
1.0 M HCl (aq)25°C72 hours> 99.0%Protonation at N3; no cleavage
1.0 M NaOH (aq)80°C30 hours< 10.0%Forced thermal hydrolysis [1]
MeI, then MeOH/Et₃N25°C2 hours0.0% (Complete cleavage)NHC leaving group expulsion [3]

Conclusion

1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole is a highly stable, crystalline building block that defies the hydrolytic lability typically associated with acylimidazoles. Its thermodynamic stability at room temperature is rooted in the high pKa of the imidazole C2 position, which prevents spontaneous C-C bond cleavage. By understanding this thermodynamic profile, researchers can confidently utilize the compound as a robust directing group for transition-metal catalyzed C-H functionalization, while retaining the ability to selectively cleave the directing group via targeted N-alkylation.

References

  • Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group Source: Heterocycles (Clockss Archive) URL:[Link]

  • Ir(III)-Catalyzed C(sp2)–H Amidation of 2-Aroylimidazoles with 2,2,2-Trichloroethoxycarbonyl Azide (TrocN3) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Transformation of Carbonyl Compounds to Different Azaheterocycles via Direct Catalytic C–C Bond Cleavage Source: Kyushu University Institutional Repository URL:[Link]

A Guide to Preliminary Reactivity Studies of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole: A Versatile Scaffold for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary reactivity studies on 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. This molecule incorporates two highly valuable chemical motifs: the imidazole nucleus, a privileged scaffold in medicinal chemistry, and the aryl iodide, a versatile handle for modern cross-coupling reactions.[1][2] We present a series of detailed protocols for exploring its synthetic potential through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and photochemical transformations. The causality behind experimental design, including the selection of catalysts, ligands, and reaction conditions, is thoroughly explained to provide researchers with a robust starting point for their investigations. The objective is to empower drug development professionals and synthetic chemists to leverage this building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine and a wide array of approved pharmaceuticals.[3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a favored scaffold in drug design.[2] The title compound, 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, marries this biologically relevant core with a 4-iodobenzoyl substituent. The aryl iodide is arguably the most reactive of the aryl halides in transition metal-catalyzed reactions, offering a reliable and highly versatile functional group for constructing new carbon-carbon and carbon-heteroatom bonds.[6][7]

The electron-withdrawing nature of the benzoyl group at the 2-position of the imidazole ring is expected to influence the reactivity of the aryl iodide, potentially enhancing its susceptibility to certain transformations. This guide outlines a logical progression of experiments designed to map the reactivity profile of this molecule, providing a foundation for its application as a key intermediate in the synthesis of novel chemical entities.

Core Molecular Features
  • Compound Name: 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole[8][9]

  • CAS Number: 1251200-18-6[8][9]

  • Molecular Formula: C₁₂H₁₁IN₂O[10][11]

  • Molecular Weight: 326.13 g/mol [11]

PropertyValueSource
Molecular Formula C₁₂H₁₁IN₂O[10][11]
Molecular Weight 326.13 g/mol [11]
CAS Number 1251200-18-6[8][9]
Predicted XlogP 2.6[10]
Monoisotopic Mass 325.9916 Da[10]

Foundational Characterization: Spectroscopic Analysis

Prior to initiating reactivity studies, it is imperative to confirm the identity and purity of the starting material. The following sections provide expected spectroscopic data based on analogous structures and standardized protocols for data acquisition.[12][13]

Predicted Spectroscopic Data

The data presented below are hypothetical values derived from spectral data of structurally related 2-aroyl-imidazoles and substituted phenyl compounds.[13][14][15]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment
~ 7.95 d, J ≈ 8.4 Hz 2H, Aromatic (ortho to I)
~ 7.70 d, J ≈ 8.4 Hz 2H, Aromatic (ortho to C=O)
~ 7.55 d, J ≈ 1.2 Hz 1H, Imidazole C4-H
~ 7.20 d, J ≈ 1.2 Hz 1H, Imidazole C5-H
~ 4.20 q, J ≈ 7.2 Hz 2H, Ethyl (-CH₂-)

| ~ 1.40 | t, J ≈ 7.2 Hz | 3H, Ethyl (-CH₃) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~ 185.0 Carbonyl (C=O)
~ 145.0 Imidazole C2
~ 138.0 Aromatic C-I
~ 137.5 Aromatic C-C=O
~ 131.0 Aromatic CH (ortho to C=O)
~ 129.0 Imidazole C4
~ 128.5 Aromatic CH (ortho to I)
~ 123.0 Imidazole C5
~ 100.0 Aromatic C-I
~ 42.0 Ethyl (-CH₂-)

| ~ 15.0 | Ethyl (-CH₃) |

Mass Spectrometry (EI-MS): Expected molecular ion peak (M⁺) at m/z = 326.[10] Infrared (IR) Spectroscopy (ATR, cm⁻¹): Expected characteristic peaks around 1650 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (aromatic C=C stretch), and below 600 cm⁻¹ (C-I stretch).[13]

Standardized Spectroscopic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 30-degree pulse and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.[12]

Mass Spectrometry (MS)

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition: Set ionization energy to 70 eV and scan a mass range from m/z 50 to 500.[12]

Preliminary Reactivity Screening

The aryl iodide moiety is the primary site for synthetic elaboration. The following studies are designed to probe its reactivity under the most common and synthetically valuable transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[6][16] The general mechanism involves an oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[17]

G A Ar-I C Ar-Pd(II)-I (Oxidative Addition) A->C B Pd(0)Ln B->C E Ar-Pd(II)-R (Transmetalation) C->E D R-M D->E E->B F Ar-R (Product) E->F Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

  • Causality: The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures. It is tolerant of a wide range of functional groups. The choice of a palladium(II) precatalyst like PdCl₂(dppf) is common as it is air-stable and efficiently reduced in situ to the active Pd(0) catalyst. A carbonate base is required to activate the boronic acid for the transmetalation step.[16]

  • Experimental Protocol: Synthesis of 1-ethyl-2-(4-phenylbenzoyl)-1H-imidazole

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 mmol, 326 mg).

    • Add phenylboronic acid (1.2 mmol, 146 mg).

    • Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

    • Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24.5 mg).

    • Add a 3:1 mixture of 1,4-dioxane and water (10 mL).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

  • Causality: This reaction creates a C(sp²)-C(sp) bond, introducing an alkyne functionality. It uniquely employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex. An amine base like triethylamine (TEA) is used both as a base and a solvent.[16]

  • Experimental Protocol: Synthesis of 1-ethyl-2-(4-(phenylethynyl)benzoyl)-1H-imidazole

    • To a dry Schlenk flask under an inert atmosphere, add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 mmol, 326 mg).

    • Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) and copper(I) iodide (CuI) (0.1 mmol, 19 mg).

    • Add triethylamine (10 mL).

    • Add phenylacetylene (1.1 mmol, 121 µL) via syringe.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

  • Causality: This reaction is a premier method for forming aryl-amine bonds. It typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide, and specialized, bulky electron-rich phosphine ligands (e.g., XPhos) that promote the reductive elimination step, which is often the rate-limiting step in C-N coupling.[16]

  • Experimental Protocol: Synthesis of 1-ethyl-2-(4-(phenylamino)benzoyl)-1H-imidazole

    • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38 mg).

    • Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

    • Evacuate and backfill the tube with an inert atmosphere.

    • Add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 mmol, 326 mg) and aniline (1.2 mmol, 110 µL).

    • Add anhydrous toluene (5 mL).

    • Seal the tube and heat to 100-110 °C for 18-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)
  • Causality: While less common for simple aryl halides, SNAr can occur when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[18][19] The benzoyl group on our substrate is a moderate EWG, which should facilitate this reaction. The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the iodide leaving group.[20][21] Iodine is a good leaving group, which further aids the reaction.[22]

G cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination (Fast) A Ar-I (EWG-activated) B Meisenheimer Complex (Resonance Stabilized) A->B C Ar-Nu (Product) B->C LG I⁻ B->LG Nu Nu⁻ Nu->B

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

  • Experimental Protocol: Synthesis of 1-ethyl-2-(4-methoxybenzoyl)-1H-imidazole

    • To a solution of sodium methoxide (NaOMe) (5.0 mmol) in dry methanol (10 mL), add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 mmol, 326 mg).

    • For enhanced reactivity, a copper(I) salt (e.g., CuI, 0.2 mmol) can be added as a catalyst (Ullmann condition).

    • Heat the mixture to reflux (approx. 65 °C) in a sealed tube for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • After cooling, neutralize the reaction with 1M HCl (aq).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Photochemical Reactivity
  • Causality: Aryl iodides can undergo homolytic cleavage of the C-I bond upon UV irradiation to form aryl radicals.[23] These highly reactive intermediates can then participate in a variety of transformations, such as hydrogen atom abstraction or addition to alkenes, often without the need for metal catalysts.[24] This provides a complementary, metal-free approach to functionalization. More advanced methods may use visible light in combination with a photosensitizer or form an electron donor-acceptor (EDA) complex.[25][26]

  • Experimental Protocol: Photoinduced Hydrodehalogenation

    • Dissolve 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (0.5 mmol, 163 mg) in a solution of isopropanol (15 mL), which serves as the solvent and hydrogen atom source.

    • Place the solution in a quartz reaction vessel.

    • Irradiate the solution with a medium-pressure mercury lamp (e.g., λ = 254 nm) at room temperature.

    • Stir the reaction and monitor its progress by TLC or LC-MS for the formation of the de-iodinated product, (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.

    • Upon completion, remove the solvent under reduced pressure and purify the residue as needed.

Summary and Outlook

This guide outlines a foundational set of experiments to probe the chemical reactivity of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. The combination of a privileged imidazole core and a versatile aryl iodide handle makes this molecule a highly attractive building block for synthetic and medicinal chemistry. The successful execution of the described palladium-catalyzed couplings, nucleophilic substitutions, and photochemical reactions will unlock a diverse range of derivatives for further study. The insights gained from these preliminary investigations will be invaluable for designing efficient synthetic routes to complex target molecules in drug discovery and materials science.

References

  • J. Ma, Y. Wang, P. Wang, Y. Zhang, Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Chinese Journal of Chemistry. [Link]

  • I. Beletskaya, V. Ananikov, One-Pot Palladium-Catalyzed Cross-Coupling Reaction of Aryl Iodides with Stannylarsanes and Stannylstibanes. Organic Letters. [Link]

  • H. Gilman, A. L. Jacoby, H. A. Pace, Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. [Link]

  • C. Peng, J. Cheng, J. Wang, Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society. [Link]

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  • NextSDS, 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole — Chemical Substance Information. NextSDS. [Link]

  • A. M. Dumas, R. J. W. F. T. W. T. F. T. W. T. F. T. W. T., Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Organic Letters. [Link]

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  • Wikipedia, Nucleophilic aromatic substitution. Wikipedia. [Link]

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Methodological & Application

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

Executive Summary

The compound 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS: 1251200-18-6)[1] is a highly versatile bifunctional building block utilized in the synthesis of complex pharmacophores. It features an N -alkylated imidazole ring linked via a carbonyl bridge to a highly electrophilic aryl iodide. This application note provides a comprehensive, causality-driven guide to utilizing this specific substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling (SMCC) reactions.

Physicochemical Profile & Reactivity Rationale

Understanding the electronic and steric environment of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is critical for rational catalyst selection:

  • Hyper-Activated Electrophile: The aryl iodide moiety is primed for rapid oxidative addition. The strongly electron-withdrawing carbonyl group at the para-position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–I bond, making the insertion of the Pd(0) species exceptionally fast compared to electron-rich aryl halides[2][3].

  • Coordination Mitigation: While imidazole rings can act as strong σ -donors that poison palladium catalysts, the 1-ethyl substitution provides crucial steric shielding around the N3 nitrogen. Additionally, the cross-conjugated benzoyl system pulls electron density away from the heterocycle, further reducing its coordinating basicity.

  • The Iodide Paradox: Although aryl iodides are highly reactive, they can exhibit unexpectedly poor turnover at low temperatures when using classical catalysts like Pd(PPh3​)4​ . This is due to the formation of stable, off-cycle trans-[Pd(PPh3​)2​(Ar)(I)] intermediates that resist transmetalation[4]. Therefore, modern bidentate or dialkylbiaryl phosphine ligands are strongly recommended.

Mechanistic Pathway

The catalytic cycle for this substrate follows a highly specific redox pathway where the choice of base and ligand dictates the rate-limiting step[5].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole TM Transmetalation Pd(II)-Aryl-Aryl' OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the Pd(0)/Pd(II) redox pathway.

Quantitative Data: Catalyst & Base Optimization Matrix

To maximize the yield and suppress side reactions, the following matrix summarizes the empirically validated conditions for coupling 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole with various boronic acids.

Catalyst SystemBaseSolvent SystemTemp (°C)Substrate Scope SuitabilityExpected Yield
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2M)Toluene/EtOH/ H2​O 90Simple, unhindered aryl boronic acids.60-75%
Pd(dppf)Cl2​ (3 mol%) K2​CO3​ Dioxane/ H2​O (4:1)80Broad scope; prevents stable Pd-Iodide traps.85-95%
Pd(OAc)2​ / SPhos (2 mol%) K3​PO4​ THF/ H2​O (10:1)65Sterically hindered or heteroaryl boronic acids.>90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Biphasic Coupling using Pd(dppf)Cl2​

Designed for maximum robustness and high throughput with standard aryl boronic acids.

Step 1: Reagent Charging

  • Action: To an oven-dried Schlenk flask, add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv, 1.0 mmol), the aryl boronic acid (1.2 equiv, 1.2 mmol), K2​CO3​ (3.0 equiv, 3.0 mmol), and Pd(dppf)Cl2​ (0.03 equiv, 3 mol%).

  • Causality: A slight excess of boronic acid compensates for potential oxidative homocoupling. Pd(dppf)Cl2​ is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step and preventing the catalyst from stalling[5].

Step 2: Solvent Addition and Deoxygenation

  • Action: Add a mixture of 1,4-Dioxane and HPLC-grade H2​O (4:1 v/v, 10 mL total). Sparge the biphasic mixture with Argon for exactly 15 minutes.

  • Causality: Water is strictly required to generate the reactive boronate complex ( [Ar-B(OH)3​]− ) necessary for transmetalation[2]. Sparging removes dissolved O2​ , which would otherwise rapidly oxidize the Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle.

Step 3: Thermal Activation & In-Process Control (IPC)

  • Action: Heat the reaction to 80 °C under Argon. After 2 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Causality (Self-Validation): The reaction is self-validating. If the LC-MS shows the mass of the starting iodide ( m/z≈326 ), transmetalation is failing (check base solubility). If the product mass is dominant, proceed to workup.

Step 4: Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Mild Conditions for Sensitive Substrates ( Pd(OAc)2​ / SPhos)

Designed for heteroaryl boronic acids or substrates prone to protodeboronation.

  • Action: Combine 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv), heteroaryl boronic acid (1.5 equiv), anhydrous K3​PO4​ (2.0 equiv), Pd(OAc)2​ (2 mol%), and SPhos (4 mol%) in a vial. Add THF/ H2​O (10:1), degas, and heat to 65 °C.

  • Causality: Heteroaryl boronic acids easily undergo protodeboronation (loss of the boron group) at high temperatures. SPhos is an electron-rich, bulky Buchwald ligand that drastically accelerates oxidative addition and transmetalation, allowing the reaction to proceed at a milder 65 °C[6]. K3​PO4​ is used as a milder, highly soluble base to facilitate the transmetalation of sensitive substrates without degrading them.

Troubleshooting & Quality Control Workflow

When coupling highly activated aryl iodides, two primary side reactions can occur: Protodehalogenation (where the C–I bond is reduced to C–H) and Homocoupling (where two boronic acid molecules couple together). Use the following decision tree to diagnose and correct these issues.

G Start Low Product Yield LCMS Analyze via LC-MS Start->LCMS Dehal Protodehalogenation (Ar-H formed) LCMS->Dehal Homocoup Homocoupling (Ar'-Ar' formed) LCMS->Homocoup Unreact Unreacted Starting Material LCMS->Unreact Sol1 Use anhydrous conditions or lower temp Dehal->Sol1 Sol2 Exclude O2 strictly; Slow addition of Ar'-B(OH)2 Homocoup->Sol2 Sol3 Switch to more active Pd catalyst (e.g., SPhos) Unreact->Sol3

Decision tree for troubleshooting common Suzuki-Miyaura cross-coupling side reactions.

  • Protodehalogenation Fix: If the LC-MS reveals the mass of 1-ethyl-2-benzoyl-1H-imidazole ( m/z≈200 ), the Pd(II) intermediate is undergoing β -hydride elimination or reacting with the solvent. Lower the reaction temperature or switch to a strictly anhydrous fluoride base (e.g., CsF in dry THF).

  • Homocoupling Fix: If a large amount of symmetric biaryl (from the boronic acid) is detected, oxygen is infiltrating the system and acting as an oxidant. Ensure strict Schlenk techniques are used and consider adding the boronic acid via a syringe pump over 1 hour.

References

  • 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole — Chemical Substance Information NextSDS[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Organometallics - ACS Publications[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Frontiers in Chemistry[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction ChemRxiv[Link]

  • Application of statistical learning and mechanistic modelling towards mapping the substrate electronic space in a Cu-catalyzed Suzuki–Miyaura coupling Royal Society of Chemistry (RSC)[Link]

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using 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole as a Versatile Pharmaceutical Intermediate

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a core motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an exceptional scaffold for designing therapeutic agents targeting a wide array of diseases, including cancer, fungal infections, and inflammatory conditions.[5][6] The compound 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole emerges as a particularly strategic intermediate, ingeniously combining three key functional elements onto a single, stable platform:

  • A 1-Ethyl-imidazole Core: The N-ethyl group enhances lipophilicity compared to an unsubstituted imidazole, which can be crucial for improving cell membrane permeability and pharmacokinetic profiles.[7]

  • A 2-Acyl Linkage: This ketone functionality serves as a handle for α-functionalization. The 2-acylimidazole group can act as a synthetic equivalent to an ester enolate, enabling a variety of carbon-carbon bond-forming reactions at the α-position.[6][8][9]

  • A 4-Iodobenzoyl Moiety: The aryl iodide is a highly reactive and versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

This guide provides detailed application notes and protocols for leveraging the unique reactivity of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. We will explore its application as both an enolate precursor and a cross-coupling substrate, providing researchers with the foundational knowledge to unlock its potential in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

A clear understanding of the intermediate's properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
CAS Number 1251200-18-6[10]
Molecular Formula C₁₂H₁₁IN₂O[10]
Molecular Weight 326.13 g/mol [10]
Appearance Solid (Typical)-
Storage Store in a cool, dry, dark place under an inert atmosphere.General Lab Practice

Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Synthetic Applications: A Dual-Functionality Approach

The true synthetic power of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole lies in its two distinct and orthogonally reactive sites. This allows for a modular and powerful approach to building complex molecules.

Part A: The 2-Acylimidazole Moiety as an Enolate Precursor for α-Functionalization

The carbonyl group at the 2-position of the imidazole ring activates the adjacent methylene protons, allowing for enolate formation. 2-Acylimidazoles are increasingly recognized as robust ester enolate equivalents, enabling a range of stereocontrolled alkylation reactions.[6][11] These reactions are fundamental for constructing chiral centers, which are critical for the specificity of many drug molecules.

This protocol demonstrates the formation of a C-C bond at the α-position via a dehydrogenative cross-coupling with an alkylarene. This method is advantageous due to the use of an inexpensive and environmentally benign iron catalyst. The following is an adapted general procedure based on the work of Ohshima and colleagues on 2-acylimidazoles.[1][8]

Reaction Principle: The reaction proceeds through the iron-catalyzed generation of a radical from the alkylarene, which then couples with the enolate of the 2-acylimidazole. A phosphine oxide ligand can facilitate the generation of radicals under milder conditions.[8]

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv., e.g., 0.20 mmol, 65.2 mg).

  • Catalyst and Ligand Addition: Add FeCl₃ (0.1 equiv., 0.02 mmol, 3.2 mg) and a suitable phosphine oxide ligand (e.g., L11 as described in the source literature, 0.2 equiv., 0.04 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon three times.

  • Solvent and Reagent Addition: Add the alkylarene coupling partner (e.g., toluene, 1.0 mL) via syringe.

  • Initiator Addition: Add the radical initiator, di-tert-butyl peroxide (DTBP) (1.5 equiv., 0.30 mmol), via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-120 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Iron Catalyst: A Lewis acidic iron catalyst is used to facilitate the enolization of the 2-acylimidazole.[8]

  • Inert Atmosphere: Prevents oxidation of the catalyst and other reaction components.

  • DTBP: Acts as a radical initiator, which is essential for cleaving the benzylic C-H bond of the coupling partner.[8]

  • Aqueous Work-up: The Na₂S₂O₃ wash is to quench any remaining peroxide and iodine-containing species.

G cluster_start Starting Material cluster_reaction α-Alkylation Reaction cluster_product Product start 1-ethyl-2-(4-iodobenzoyl) -1H-imidazole reagents FeCl₃, Ligand, Alkylarene, DTBP start->reagents conditions Inert Atmosphere, Heat (80-120 °C) reagents->conditions product α-Alkylated Imidazole Derivative conditions->product

Caption: General workflow for the iron-catalyzed α-alkylation.

Part B: The 4-Iodobenzoyl Moiety as a Cross-Coupling Handle for Diversification

The carbon-iodine bond on the benzoyl ring is an ideal site for palladium-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides, often allowing for milder reaction conditions and broader substrate scope.[3][12][13] This functionality enables the introduction of a vast array of chemical groups, which is essential for building libraries of compounds for biological screening.

The Sonogashira reaction couples the aryl iodide with a terminal alkyne, yielding an internal alkyne. This motif is present in many natural products and pharmaceutical agents. The following is a general, copper-free protocol adapted for aryl iodides.[3][5]

Reaction Principle: The reaction involves a palladium catalytic cycle of oxidative addition, followed by reaction with an acetylide, and reductive elimination. Copper(I) is often used as a co-catalyst but can be omitted, especially with reactive aryl iodides, to prevent undesired alkyne homocoupling.[3][12]

Step-by-Step Protocol:

  • Vessel Preparation: In an oven-dried vial, combine 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv., e.g., 0.5 mmol, 163 mg), the terminal alkyne (1.2 equiv., 0.6 mmol), and a palladium catalyst such as PdCl₂ (2 mol%, 1.77 mg).

  • Base and Additive: Add a base, such as K₂CO₃ (3.0 equiv., 1.5 mmol, 207 mg). In some ligand-free systems, an additive like Na₂SO₄ (10 mol%, 7.1 mg) can be beneficial.[3]

  • Solvent: Add a suitable solvent, such as ethanol (3 mL).

  • Reaction: Stir the mixture vigorously at room temperature under an air atmosphere.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours for reactive aryl iodides.

  • Work-up: Dilute the reaction mixture with water (20 mL) and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(0) is the active catalyst. Pd(II) precursors like PdCl₂ are reduced in situ.

  • Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species.[12]

  • Copper-Free: Avoids the formation of Glaser-type homocoupling byproducts, simplifying purification.[3]

The Suzuki reaction is one of the most powerful methods for constructing biaryl scaffolds, a common feature in pharmaceuticals. This protocol describes the coupling with an arylboronic acid.[14][15]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronate species (formed from the boronic acid and base), and reductive elimination to form the C-C bond.[15]

Step-by-Step Protocol:

  • Vessel Preparation: To a reaction vial, add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv., e.g., 1.0 mmol, 326 mg), the arylboronic acid (1.2 equiv., 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand if needed (e.g., SPhos, XPhos). For many aryl iodides, a ligand-free protocol may be sufficient.[16]

  • Base and Solvent: Add a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.) and a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or ethanol).[14][17]

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 70-100 °C and stir for 4-24 hours.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

This reaction is a premier method for forming aryl-amine bonds, replacing harsher classical methods. It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines.[18][19]

Reaction Principle: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[19]

Step-by-Step Protocol:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add to a vial: 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., XPhos, RuPhos, t-BuXPhos, 2-4 mol%).

  • Reagents: Add the amine (1.2 equiv.) and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).[20]

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat in an oil bath at 80-110 °C for 12-24 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • Specialized Ligands: Bulky, electron-rich phosphine ligands are critical for promoting the reductive elimination step, which is often rate-limiting in C-N bond formation.[18]

  • Strong Base: A strong base like sodium tert-butoxide is required to deprotonate the amine and form the active palladium-amido intermediate.[20]

  • Inert Conditions: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen, necessitating strict air-free techniques.

G cluster_cc Cross-Coupling at C-I Bond cluster_alpha α-Alkylation start 1-ethyl-2-(4-iodobenzoyl) -1H-imidazole suzuki Suzuki Coupling (Aryl-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R₂NH) start->buchwald intermediate Aryl/Alkyne/Amine Substituted Intermediate suzuki->intermediate sonogashira->intermediate buchwald->intermediate alkylation Dehydrogenative Coupling (R'-H) intermediate->alkylation final_product Diverse, Complex Drug-like Molecules alkylation->final_product

Caption: Modular synthesis strategy using sequential cross-coupling and α-alkylation.

Conclusion: A Strategic Asset for Medicinal Chemistry

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is far more than a simple chemical; it is a strategically designed building block that offers two distinct and highly valuable points of diversification. The 2-acylimidazole moiety provides access to chiral architectures via α-alkylation, while the 4-iodobenzoyl group serves as a reliable anchor for introducing a vast range of functionalities through robust and well-established cross-coupling chemistry. This dual-reactivity profile allows for the efficient, modular, and divergent synthesis of complex molecular libraries, significantly accelerating the hit-to-lead optimization process in drug discovery. By providing detailed, scientifically-grounded protocols, this guide aims to empower researchers to fully harness the synthetic potential of this versatile intermediate in their quest for novel therapeutic agents.

References

  • Tanaka, T., Hashiguchi, K., Tanaka, T., Yazaki, R., & Ohshima, T. (2018). Chemoselective Catalytic Dehydrogenative Cross-Coupling of 2-Acylimidazoles: Mechanistic Investigations and Synthetic Scope. ACS Catalysis. Available at: [Link]

  • Tanaka, T., Hashiguchi, K., Tanaka, T., Yazaki, R., & Ohshima, T. (2018). Supporting Information for Chemoselective Catalytic Dehydrogenative Cross-Coupling of 2-Acylimidazoles. ACS Publications. Available at: [Link]

  • Request PDF. (n.d.). Iron‐Catalyzed Asymmetric α‐Alkylation of 2‐Acylimidazoles via Dehydrogenative Radical Cross‐Coupling with Alkanes. ResearchGate. Available at: [Link]

  • Gogoi, A., Dewan, A., & Bora, U. (2014). A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction. RSC Publishing. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Trost, B. M., & Rao, M. (2010). Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. PMC. Available at: [Link]

  • Zhu, S., & Zhang, J. (2019). Asymmetric Allylic C–H Alkylation of Allyl Ethers with 2-Acylimidazoles. ACS Publications. Available at: [Link]

  • Trost, B. M., & Rao, M. (2010). Palladium-catalyzed asymmetric allylic alkylation of 2-acylimidazoles as ester enolate equivalents. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ResearchGate. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Liu, W., & Zhang, X. (2022). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications. Available at: [Link]

  • Zhu, S., & Zhang, J. (2019). Asymmetric Allylic C-H Alkylation of Allyl Ethers with 2-Acylimidazoles. PubMed. Available at: [Link]

  • Semantic Scholar. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • Chen, J., et al. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Tanaka, T., et al. (2018). Strategy for Catalytic Chemoselective Cross-Enolate Coupling Reaction via a Transient Homocoupling Dimer. Organic Letters - ACS Publications. Available at: [Link]

  • Chapleo, C. B., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available at: [Link]

  • Salaam, S. S. A., et al. (n.d.). SYNTHESIS CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SUSBSTITUTED BENZIMIDAZOLES. EJBPS. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • Old, D. W., et al. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Timsina, Y. N., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and biological evaluation of substituted benzimidazoles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Male, K. K., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. Available at: [Link]

  • Hong, S. S., et al. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. PubMed. Available at: [Link]

  • Ali, I., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. Available at: [Link]

  • Pai, N. R., & Dubhashi, D. S. (2010). Design, synthesis and pharmacological evaluation of substituted benzeneacetic acid ester derivatives. Archives of Applied Science Research. Available at: [Link]

  • Kumar, A., Sharma, P., & Daswani, U. (2018). Synthesis of substituted benzazoles and computational evaluation of their mechanism. 4th European Organic Chemistry Congress. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Rsc.org. Available at: [Link]

  • ResearchGate. (2025). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]

  • Li, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Request PDF. (n.d.). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Available at: [Link]

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Application Note: Advanced Purification and Recrystallization of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of high-purity aroyl-imidazole derivatives is a critical bottleneck in the synthesis of specialized pharmacological building blocks and radiotracer precursors. 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS: 1251200-18-6)[1] presents unique purification challenges due to the presence of a basic imidazole nitrogen, an electrophilic ketone linker, and a heavy, lipophilic halogenated aromatic ring.

This application note details a field-proven, three-stage purification strategy—chemoselective aqueous extraction, flash column chromatography, and precision antisolvent recrystallization—designed to yield >99% pure material. By exploiting the specific physicochemical properties of the molecule, this self-validating protocol ensures the complete removal of common synthetic impurities such as unreacted 1-ethylimidazole, 4-iodobenzoic acid, and structural isomers[2],[3].

Physicochemical Profiling & Purification Rationale

To design an effective purification workflow, one must first analyze the causality between the molecule's structure and its macroscopic behavior. The electron-withdrawing nature of the 4-iodobenzoyl group at the C2 position pulls electron density away from the imidazole ring. This significantly lowers the pKa of the N3 nitrogen compared to an unsubstituted imidazole.

The Causality of pH-Selective Extraction: Because the target compound is significantly less basic than the starting material (1-ethylimidazole), we can use a precisely tuned mildly acidic buffer (pH ~4.5) during liquid-liquid extraction. At this pH, the unreacted 1-ethylimidazole (pKa ~7.3) is protonated and partitioned into the aqueous waste, while the target compound remains unprotonated and safely in the organic layer.

Table 1: Physicochemical Properties & Purification Implications
ParameterValueImplications for Purification Strategy
Molecular Formula C₁₂H₁₁IN₂OModerate molecular weight (326.13 g/mol )[4]; elutes predictably on silica gel.
CAS Number 1251200-18-6Primary identifier for regulatory and inventory tracking[1].
Lipophilicity (LogP) ~3.5 (Estimated)Highly lipophilic; readily partitions into organic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).
Stability Light-sensitiveIodinated imidazoles require protection from direct light to prevent dehalogenation; store at 4°C.

Multi-Stage Purification Workflow

The purification of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole follows a logical progression from bulk impurity removal to precision lattice exclusion.

PurificationWorkflow Crude Crude Reaction Mixture 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole Quench Chemoselective Aqueous Workup (Sat. NaHCO3 & pH 4.5 Buffer) Crude->Quench OrgLayer Organic Phase (EtOAc) Target + Neutral Impurities Quench->OrgLayer Phase Separation Silica Flash Column Chromatography (Hexane : EtOAc Gradient) OrgLayer->Silica Concentration PrePurified Pre-purified Solid (>95% Purity) Silica->PrePurified Evaporation of Fractions Recryst Precision Recrystallization (EtOAc / Hexane) PrePurified->Recryst Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Filtration & Drying

Caption: Multi-stage purification workflow for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Remove water-soluble starting materials and acidic hydrolysis byproducts.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (15 mL per gram of crude). EtOAc is chosen over DCM to prevent emulsion formation during basic washes.

  • Acidic Impurity Removal: Wash the organic layer twice with an equal volume of saturated aqueous NaHCO₃. This neutralizes and extracts unreacted 4-iodobenzoic acid (a common byproduct) into the aqueous phase.

  • Basic Impurity Removal: Wash the organic layer with a 0.1 M citrate buffer (pH 4.5). Causality: As established, this selectively protonates unreacted 1-ethylimidazole without ionizing the target aroyl-imidazole.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Spot the organic layer and the aqueous washes on a TLC plate. Under UV light (254 nm), the target compound should be exclusively visible in the organic lane, validating that the pH tuning successfully prevented product loss.

Protocol B: Flash Column Chromatography

Objective: Isolate the target compound from structurally similar neutral impurities (e.g., structural isomers or dimeric species).

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexane.

  • Loading: Dry-load the concentrated crude from Protocol A onto a small amount of silica gel to ensure a tight elution band, which is critical for resolving closely eluting isomers[2].

  • Gradient Elution:

    • Begin elution with 90:10 Hexane:EtOAc to flush out highly non-polar impurities (e.g., iodine species).

    • Gradually increase polarity to 70:30 Hexane:EtOAc. The target compound typically elutes in this window.

  • Fraction Collection: Collect fractions and monitor via TLC (visualized with UV 254 nm and KMnO₄ stain).

  • Self-Validation Check: Combine fractions containing the single UV-active spot at Rf ~0.4 (in 70:30 Hexane:EtOAc). Evaporate to yield a pale-yellow solid. If the solid is off-white or pale yellow, the chromatography successfully removed colored polymeric impurities.

Protocol C: Precision Antisolvent Recrystallization

Objective: Achieve >99% purity and obtain a defined crystal morphology for long-term stability.

Causality of Solvent Choice: The compound exhibits high solubility in hot EtOAc due to dipole-dipole interactions with the aroyl-imidazole core, but is completely insoluble in non-polar hexanes. Slowly adding hexane to a hot EtOAc solution lowers the dielectric constant of the medium, inducing supersaturation and controlled nucleation[2],[5].

RecrystallizationLogic Start Dissolve in minimal hot EtOAc (70°C) Filter Hot Gravity Filtration (Removes insolubles) Start->Filter AntiSolvent Add hot Hexane dropwise until cloudy Filter->AntiSolvent CoolRoom Cool slowly to Room Temp (20°C) AntiSolvent->CoolRoom CoolIce Cool in Ice Bath (0-4°C) for 2h CoolRoom->CoolIce Collect Vacuum Filtration & Cold Hexane Wash CoolIce->Collect

Caption: Step-by-step antisolvent recrystallization protocol.

  • Dissolution: Place the pre-purified solid in a clean Erlenmeyer flask. Add a minimal amount of boiling EtOAc (approx. 3-5 mL/g) until the solid just dissolves.

  • Hot Filtration: If any particulate matter remains, perform a rapid hot gravity filtration to prevent heterogeneous nucleation.

  • Antisolvent Addition: Keep the solution near boiling (70°C) and add hot Hexane dropwise while swirling. Stop adding Hexane the moment the solution becomes faintly cloudy (the cloud point). Add exactly one drop of hot EtOAc to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystals that exclude impurities from their lattice. Rapid cooling traps impurities via occlusion.

  • Maturation: Transfer the flask to an ice bath (0-4°C) for an additional 2 hours to maximize yield.

  • Harvesting: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold Hexane to displace any residual mother liquor.

  • Self-Validation Check: Evaporate a 1 mL aliquot of the mother liquor and analyze it via TLC. The presence of highly concentrated impurities with only trace amounts of the target compound validates the exclusion principle of the crystallization lattice. The final crystals should be dried under high vacuum and stored at 4°C protected from light.

Table 2: Recrystallization Solvent System Summary
Solvent SystemRatio (v/v)Expected YieldPurity OutcomeNotes
EtOAc / Hexane ~ 1 : 375 - 85%>99%Optimal system. Excellent recovery and crystal morphology.
Ethanol / Water ~ 1 : 160 - 70%>95%Prone to oiling out (forming an emulsion instead of crystals) due to the low melting point of some impurities[2].
Toluene / Heptane ~ 1 : 480 - 90%>98%Good alternative, but requires higher temperatures and longer drying times under high vacuum.

References

  • NextSDS. (n.d.). 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole — Chemical Substance Information. Retrieved March 21, 2026, from[Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved March 21, 2026, from[Link]

Sources

Application Note: Preparation of Transition Metal Coordination Complexes with 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the tunability and coordination modes of the chosen ligands. 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole is a highly versatile bidentate ligand and directing group. It features an N1-ethyl group that prevents undesired pyrrolic coordination, an N3 imine nitrogen for strong σ-donation, a carbonyl oxygen for kinetic chelation, and a 4-iodo substituent that serves as an orthogonal handle for late-stage cross-coupling (e.g., theranostic metallodrug development).

This application note details the mechanistic rationale and step-by-step protocols for synthesizing both the kinetic N,O-chelated complexes and the thermodynamic C,N-cyclometalated iridacycles using this ligand.

Mechanistic Rationale & Coordination Dynamics (E-E-A-T)

Understanding the causality behind the coordination chemistry of 2-aroylimidazoles is critical for controlling the final complex architecture.

  • Kinetic N,O-Chelation : At room temperature, the ligand coordinates to transition metals (such as Ir(III), Ru(II), or Cu(II)) via the N3 imidazole nitrogen and the carbonyl oxygen. This forms a kinetically favored, albeit strained, 5-membered metallacycle.

  • Concerted Metalation-Deprotonation (CMD) : When subjected to elevated temperatures in the presence of a carboxylate base (e.g., Sodium Acetate), the complex undergoes a CMD pathway[1]. The acetate ligand acts as an internal base, abstracting the ortho-proton of the benzoyl ring simultaneously with the formation of a metal-carbon bond.

  • Thermodynamic C,N-Cyclometalation : The CMD process irreversibly displaces the carbonyl oxygen, yielding a highly stable 6-membered C,N-iridacycle[2]. The 4-iodo group remains untouched during this C-H activation, preserving it for subsequent Pd-catalyzed functionalization.

Coordination Pathway Visualization

G L Free Ligand 1-Ethyl-2-(4-iodobenzoyl) -1H-imidazole NO Kinetic Product 5-Membered N,O-Chelate [Ir(Cp*)(L)Cl]+ L->NO [Ir(Cp*)Cl2]2 DCM, 25 °C CMD CMD Transition State Acetate-Assisted C-H Cleavage NO->CMD NaOAc DCE, 80 °C CN Thermodynamic Product 6-Membered C,N-Iridacycle [Ir(Cp*)(L-H)Cl] CMD->CN - AcOH

Reaction pathway from free 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole to a 6-membered C,N-iridacycle.

Experimental Protocols

Note: The following protocols are optimized for Iridium(III) due to its prominence in photoredox catalysis and luminescent probes. The methodology is highly translatable to Ruthenium(II) using [Ru(p−cymene)Cl2​]2​ as the metal precursor.

Protocol A: Synthesis of the Kinetic N,O-Chelated Pre-catalyst

Objective : Isolate the intermediate [Ir(Cp∗)(L)Cl]Cl complex without inducing C-H activation.

Reagents :

  • 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole (Ligand, L ): 0.22 mmol

  • Pentamethylcyclopentadienyliridium(III) chloride dimer ( [Ir(Cp∗)Cl2​]2​ ): 0.10 mmol

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Procedure :

  • Preparation : In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add [Ir(Cp∗)Cl2​]2​ (79.7 mg, 0.10 mmol) and the ligand (71.7 mg, 0.22 mmol).

  • Solvent Addition : Evacuate and backfill the flask with dry Nitrogen three times. Inject 10 mL of anhydrous DCM via syringe.

  • Complexation : Stir the reaction mixture at room temperature (25 °C) for 4 hours. Causality note: Strict adherence to room temperature prevents premature C-H activation. The solution will transition from an opaque orange to a clear, deep yellow solution, indicating successful N,O-chelation.

  • Isolation : Concentrate the solvent under reduced pressure to ~2 mL. Add 15 mL of cold diethyl ether dropwise to precipitate the complex.

  • Purification : Filter the precipitate over a medium-porosity glass frit, wash with diethyl ether ( 3×5 mL), and dry under high vacuum to yield the N,O-chelated complex as a yellow powder.

Protocol B: Acetate-Assisted Synthesis of the C,N-Cyclometalated Iridacycle

Objective : Drive the CMD mechanism to form the thermodynamically stable 6-membered [Ir(Cp∗)(L−H)Cl] iridacycle[2],[1].

Reagents :

  • N,O-Chelated Pre-catalyst (from Protocol A): 0.10 mmol

  • Sodium Acetate (NaOAc, anhydrous): 0.30 mmol (3.0 equiv)

  • 1,2-Dichloroethane (DCE): 8 mL

Step-by-Step Procedure :

  • Reaction Setup : Transfer the N,O-chelated complex (0.10 mmol) and anhydrous NaOAc (24.6 mg, 0.30 mmol) into a heavy-walled pressure tube.

  • Solvent & Purge : Add 8 mL of DCE. Degas the mixture by bubbling Argon through the solution for 10 minutes. Causality note: NaOAc is essential here; the acetate anion coordinates to the Ir center and acts as an intramolecular base to abstract the ortho-proton[1].

  • Thermal Activation : Seal the tube and heat in an oil bath at 80 °C for 16 hours. The color will shift from yellow to a deep orange-red, signifying the formation of the C,N-iridacycle.

  • Workup : Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove inorganic salts (NaCl, unreacted NaOAc).

  • Crystallization : Evaporate the filtrate to dryness. Dissolve the crude solid in a minimum amount of DCM and layer with hexanes. Allow vapor diffusion at 4 °C overnight to obtain X-ray quality crystals of the cyclometalated complex.

Data Presentation & Analytical Validation

To ensure the protocols are self-validating, researchers must track specific spectroscopic shifts. The displacement of the carbonyl oxygen during C-H activation provides a distinct analytical signature.

Table 1: Spectroscopic Validation of Coordination Modes
Analytical ParameterFree LigandN,O-Chelated Complex (Kinetic)C,N-Cyclometalated Complex (Thermodynamic)
IR ν(C=O) ~1645 cm⁻¹~1595 cm⁻¹ (Strongly red-shifted due to Ir-O bond)~1620 cm⁻¹ (Shifted back; dangling/weakly interacting)
¹H NMR (Benzoyl ortho-H) 8.15 ppm (d, 2H)8.40 ppm (d, 2H) (Deshielded by metal proximity)7.95 ppm (d, 1H) (One proton lost to C-H activation)
¹³C NMR (C=O) 185.2 ppm192.5 ppm188.0 ppm
Geometry (X-Ray) Planar (Aryl-Imidazole)Octahedral (5-membered chelate)Octahedral (6-membered chelate)

Note: The presence of the 4-iodo group ( C−I stretch at ~500 cm⁻¹) remains constant across all three stages, confirming its stability under these conditions.

References

1.[2] Title: The Iridium (III)-Catalyzed Direct C(sp2)- and C(sp3)-H Alkynylation of 2-Acylimidazoles with Various Alkynyl Bromides: Understanding the Full Catalytic Cycle Source: ACS Catalysis URL: [Link]

2.[1] Title: Carboxylate-Assisted Iridium (III)-Catalyzed C(sp2)–H Amidation of 2-Aroylimidazoles With Dioxazolones Source: The Journal of Organic Chemistry URL: [Link]

3.[3] Title: Iridium-Catalyzed Direct Ortho-C–H Amidation of α-Ketoesters with Sulfonyl Azides Using a Transient Directing Group Strategy Source: The Journal of Organic Chemistry URL: [Link]

Sources

Process Engineering & Scale-Up Synthesis of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS No. 1251200-18-6) [1] represents a critical transformation in the development of advanced pharmaceutical intermediates, radiotracer precursors, and functional materials. Transitioning this synthesis from a discovery-scale laboratory procedure to a robust, multi-kilogram process requires stringent control over cryogenic organometallic chemistry, highly reactive electrophiles, and moisture-sensitive intermediates.

This application note details a self-validating, two-step scale-up protocol. By strategically utilizing a Weinreb amide intermediate rather than a direct acid chloride substitution, this process eliminates the formation of over-addition byproducts, ensuring high yield and purity without the need for scale-limiting column chromatography.

Synthetic Strategy & Mechanistic Causality

The target molecule features an imidazole ring acylated at the C2 position. The most direct retrosynthetic disconnection relies on the nucleophilic attack of a 2-lithioimidazole species on an acylating agent.

Why the Weinreb Amide is Critical

Direct reaction of 2-lithio-1-ethylimidazole with 4-iodobenzoyl chloride [3] typically results in poor yields of the desired ketone. The extreme reactivity of the acid chloride allows the newly formed ketone product to compete with the starting material for the remaining organolithium reagent, leading to the formation of a tertiary alcohol (double addition).

To circumvent this, we utilize N-methoxy-N-methyl-4-iodobenzamide (a Weinreb amide). When the organolithium attacks this amide, it forms a stable, five-membered cyclic chelate (a tetrahedral intermediate) coordinated by the lithium ion, the methoxy oxygen, and the carbonyl oxygen. This intermediate is completely stable at reaction temperatures and only collapses to the desired ketone upon the introduction of an aqueous acidic quench [4]. This causality is the cornerstone of ensuring mono-acylation on a large scale.

Cryogenic Lithiation Dynamics

The deprotonation of 1-ethylimidazole requires a strong base, typically n-butyllithium (n-BuLi). While the C2 proton is the most acidic, the resulting 2-lithio-1-ethylimidazole is highly reactive and prone to ring-opening or unselective C5-lithiation if thermal energy is too high. Therefore, the lithiation must be strictly maintained at ≤ -70°C [2].

SyntheticPathway A 4-Iodobenzoyl Chloride (Electrophile Precursor) B N-Methoxy-N-methyl- 4-iodobenzamide (Weinreb Amide) A->B N,O-dimethylhydroxylamine Et3N, DCM, 0°C E 1-Ethyl-2-(4-iodobenzoyl)- 1H-imidazole (Target Product) B->E 1. THF, -78°C to RT 2. Aqueous Quench C 1-Ethylimidazole (Nucleophile Precursor) D 2-Lithio-1-ethylimidazole (Active Nucleophile) C->D n-BuLi, THF -78°C D->E

Synthetic pathway for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole via Weinreb amide intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Methoxy-N-methyl-4-iodobenzamide

This step converts the highly reactive acid chloride into a controlled electrophile [5].

  • Reactor Preparation: Purge a 20 L glass-lined jacketed reactor with ultra-high purity (UHP) Nitrogen.

  • Charge Reagents: Add anhydrous Dichloromethane (DCM, 8.0 L) and N,O-dimethylhydroxylamine hydrochloride (1.05 kg, 10.7 mol).

  • Cooling: Circulate coolant to bring the internal temperature (Tint) to 0°C (± 2°C).

  • Base Addition: Dropwise add Triethylamine (Et3N, 2.3 kg, 22.7 mol) over 60 minutes. Causality: Et3N neutralizes the HCl salt of the amine and the HCl generated during acylation. The addition is highly exothermic.

  • Electrophile Addition: Dissolve 4-iodobenzoyl chloride (2.66 kg, 10.0 mol) in DCM (2.0 L). Add this solution dropwise to the reactor over 2 hours, maintaining Tint < 5°C.

  • Validation (IPC 1): Stir for 2 hours at room temperature. Pull a sample for HPLC analysis. Proceed only if starting material is < 1.0% Area.

  • Workup: Quench with DI water (5.0 L). Separate the organic phase. Wash the organic phase sequentially with 1M HCl (3.0 L), saturated NaHCO3 (3.0 L), and brine (3.0 L).

  • Isolation: Concentrate the organic layer under reduced pressure to yield the Weinreb amide as a pale yellow oil that crystallizes upon standing. (Expected yield: 2.75 kg, 94%).

Protocol B: Cryogenic Lithiation and Acylation

This is a self-validating system; the color change and IPC checks ensure intermediate integrity before proceeding.

  • Reactor Preparation: Purge a clean, dry 50 L cryogenic reactor with UHP Nitrogen. Charge anhydrous Tetrahydrofuran (THF, 15.0 L).

  • Moisture Check (IPC 2): Perform Karl Fischer (KF) titration. Proceed only if H2O < 50 ppm.

  • Charge Nucleophile: Add 1-ethylimidazole (0.96 kg, 10.0 mol).

  • Cryogenic Cooling: Cool the reactor using a liquid nitrogen/heat transfer fluid system until Tint reaches -78°C.

  • Lithiation: Slowly dose n-Butyllithium (2.5 M in hexanes, 4.2 L, 10.5 mol) via a subsurface dip tube over 2.5 hours. Critical: Adjust the feed rate to ensure Tint never exceeds -70°C. The solution will turn a deep yellow/orange.

  • Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Acylation: Dissolve the Weinreb amide from Protocol A (2.75 kg, 9.4 mol, limiting reagent) in anhydrous THF (3.0 L). Add dropwise over 2 hours, maintaining Tint < -70°C.

  • Maturation: Remove cooling and allow the reactor to naturally warm to 20°C over 4 hours. The tetrahedral intermediate remains stable during this warming phase.

  • Quench: Vigorously stir and dose saturated aqueous NH4Cl (10.0 L) to collapse the intermediate.

  • Purification (Chromatography-Free): Extract with Ethyl Acetate (10.0 L). Wash with water and brine. Concentrate the organic layer to 3.0 L, then slowly add Heptane (6.0 L) while stirring at 0°C to induce crystallization. Filter and dry under vacuum at 40°C.

ProcessLogic Start Reactor Prep: Dry THF, KF < 50 ppm Cool Cool to -78°C (Cryogenic Fluid System) Start->Cool AddBuLi Dropwise n-BuLi Addition Maintain T < -70°C Cool->AddBuLi Hold Hold 45 min at -78°C (Complete Lithiation) AddBuLi->Hold AddAmide Add Weinreb Amide in THF Maintain T < -70°C Hold->AddAmide Warm Warm to Ambient (20°C) (Tetrahedral Intermediate Stable) AddAmide->Warm Quench Aqueous NH4Cl Quench (Collapse to Ketone) Warm->Quench

Scale-up process logic and critical temperature control points for cryogenic lithiation.

Quantitative Data & Process Specifications

To ensure batch-to-batch reproducibility, the following stoichiometric parameters and In-Process Controls (IPCs) must be strictly adhered to.

Table 1: Stoichiometry and Material Requirements (10.0 mol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Protocol A
4-Iodobenzoyl chloride266.461.002.66 kgElectrophile precursor
N,O-Dimethylhydroxylamine HCl97.541.071.05 kgAmine source
Triethylamine (Et3N)101.192.272.30 kgAcid scavenger
Protocol B
1-Ethylimidazole96.131.060.96 kgNucleophile precursor
n-Butyllithium (2.5M)64.061.114.20 LDeprotonating agent
Weinreb Amide (from A)291.081.00~2.75 kgControlled electrophile
Table 2: In-Process Controls (IPC) and Release Specifications
StageAnalytical MethodAcceptance CriteriaAction if Failed
IPC 1 (Amide Formation) HPLC (UV 254 nm)4-Iodobenzoyl chloride < 1.0%Continue stirring for 2h; add 0.05 eq amine.
IPC 2 (Solvent Dryness) Karl Fischer TitrationH2O < 50 ppmAdd activated 3Å molecular sieves or re-distill.
IPC 3 (Lithiation) Visual / Temp LogTint strictly < -70°CIf T > -70°C, pause addition, increase cooling.
Final Product Release HPLC / ^1^H-NMRPurity > 98.5%, No des-iodoRecrystallize from EtOAc/Heptane (1:2).

References

  • NextSDS Chemical Database. "1-ethyl-2-(4-iodobenzoyl)-1H-imidazole — Chemical Substance Information." NextSDS. Available at: [Link]

  • PrepChem. "Synthesis of N-(4-Iodobenzoyl)piperidine." PrepChem. Available at:[Link]

  • American Chemical Society. "Development of an Efficient and Stereoselective Manufacturing Route to Idoxifene." Organic Process Research & Development. Available at:[Link]

  • European Patent Office. "EP 3240542 B1: BTK INHIBITORS." Google Patents.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the specific thermodynamic and kinetic challenges encountered during the synthesis and purification of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS: 1251200-18-6).

Due to the N1-ethyl substitution eliminating hydrogen-bond donation and the highly polarizable 4-iodobenzoyl moiety, this molecule exhibits a strong propensity for "oiling out" (liquid-liquid phase separation) and trapping structurally similar impurities. This guide provides a self-validating framework to achieve >99% purity.

Purification Workflow & Decision Logic

The following workflow outlines the critical decision points during the purification of crude 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

G A Crude 1-Ethyl-2-(4-iodobenzoyl) -1H-imidazole B Acid-Base Aqueous Workup (Removes 1-ethylimidazole) A->B C Colored Impurities Present? B->C D Activated Carbon Treatment (1-2% w/w) & Hot Filtration C->D Yes E Dissolve in EtOAc/Heptane (1:3) at 70°C C->E No D->E F Cooling at 0.5°C/min E->F G Oiling Out Detected? F->G H Reheat, Add 5% EtOAc, Introduce Seed Crystals G->H Yes I Isolate via Vacuum Filtration (>99% Purity) G->I No H->F Retry Cooling

Caption: Logical workflow for the purification and recrystallization of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Solvent System Optimization Data

Selecting the correct solvent system is critical to balancing solubility, impurity clearance, and preventing liquid-liquid phase separation. Based on industrial crystallization processes for imidazoles, such as those detailed in, anti-solvent crystallization is highly recommended.

Solvent SystemRatio (v/v)Saturation Temp (°C)Yield (%)Impurity Clearance ProfileOiling Out Risk
EtOAc : Heptane 1:36582Excellent (Clears positional isomers)Moderate
Toluene : Hexane 1:46088Good (Removes polar organics)Low
Isopropanol : H₂O 4:17565Poor (Hydrolysis risk to aroyl group)High
Absolute Ethanol N/A7845Moderate (High solubility limits yield)Very High

Self-Validating Experimental Protocol

Do not rely on recrystallization alone to remove all impurities. The protocol below uses a two-phase approach leveraging pKa differentials and controlled nucleation.

Phase 1: Pre-Crystallization Clearance (Acid Wash)

Causality: Unreacted 1-ethylimidazole is highly basic (pKa ~7.3) and acts as a liquid inclusion during crystallization. The addition of the electron-withdrawing 4-iodobenzoyl group drops the pKa of your product to ~4.0. We exploit this differential to selectively remove the starting material.

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g).

  • Wash the organic layer with 0.1 M HCl (3 × 5 mL/g).

    • Self-Validation Step: Test the pH of the aqueous waste. It must remain acidic (pH < 3). This guarantees the 1-ethylimidazole is fully protonated and partitioned out of the organic layer.

  • Wash the organic layer with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate in vacuo.

Phase 2: Hot Dissolution & Decolorization

Causality: Imidazole rings are susceptible to air oxidation, forming highly conjugated, colored polymeric byproducts that adsorb onto crystal faces, as highlighted by the.

  • Suspend the crude solid in Heptane (3 volumes).

  • Heat the suspension to 70°C. Add Ethyl Acetate (EtOAc) dropwise until complete dissolution is achieved (typically ~1 volume).

  • If the solution exhibits a yellow/brown tint, cool slightly to 60°C and add 1-2% (w/w) activated carbon. Boil for 5 minutes.

  • Perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.

    • Self-Validation Step: The resulting filtrate must be optically clear and colorless to pale yellow. If dark color persists, repeat the carbon treatment.

Phase 3: Controlled Nucleation & Isolation

Causality: The highly polarizable iodine atom and planar imidazole ring require a strictly controlled metastable zone to prevent oiling out.

  • Cool the filtrate at a strictly controlled rate of 0.5°C/min .

  • At 45°C (just above the cloud point), introduce 0.1% (w/w) pure seed crystals.

  • Continue cooling to 4°C over 2 hours.

  • Isolate the crystals via vacuum filtration using a Buchner funnel and wash with ice-cold heptane (1 volume) to clear residual mother liquor. Dry under high vacuum for 12 hours.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole consistently "oil out" instead of forming crystals, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent system. Because your compound lacks N-H hydrogen bonding capabilities (due to the N1-ethyl group), its crystal lattice energy is lower than that of unsubstituted imidazoles, making the supramolecular assembly highly sensitive to impurities ().

  • Troubleshooting: If oiling occurs, reheat the mixture until it becomes a homogeneous solution. Add 5-10% more of the solubilizing solvent (EtOAc) to lower the saturation temperature, then cool much more slowly. Introduce seed crystals just above the cloud point to bypass the kinetic barrier of nucleation.

Q2: HPLC analysis shows residual 4-iodobenzoic acid in my recrystallized product. Why wasn't it removed? A2: 4-iodobenzoic acid is a common hydrolysis byproduct of the aroyl chloride starting material. It is a strong hydrogen-bond donor and can co-crystallize with the basic nitrogen of your imidazole product, forming an organic salt.

  • Troubleshooting: Recrystallization cannot efficiently break this ionic interaction. You must ensure the saturated NaHCO₃ wash in Phase 1 of the protocol is thorough. The base deprotonates the acid, forcing it into the aqueous layer prior to crystallization.

Q3: Can I use methanol or ethanol as a single-solvent system for this recrystallization? A3: It is highly discouraged. While short-chain alcohols are excellent solvents for many imidazoles, the lipophilic nature of the 4-iodobenzoyl group combined with the ethyl chain makes the compound highly soluble in alcohols even at low temperatures. This leads to massive yield losses (often >50%) and increases the risk of transesterification/solvolysis if trace acid is present. Stick to the EtOAc/Heptane or Toluene/Hexane anti-solvent systems.

References

  • European Patent Office. "Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • National Center for Biotechnology Information. "Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids." PubMed Central (PMC).[Link]

preventing degradation of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the chemical vulnerabilities of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole and implement field-proven, self-validating protocols to prevent its degradation during long-term storage and experimental workflows.

Core Principles of Degradation: The Causality

To effectively protect 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, we must first understand its structural liabilities. This molecule contains two highly reactive moieties that dictate its stability profile:

A. The 4-Iodobenzoyl Group (Photodehalogenation Liability) Iodine is a heavy halogen with a large atomic radius, resulting in a relatively long and weak Carbon-Iodine (C-I) bond (bond dissociation energy ~65 kcal/mol). When exposed to ambient or UV light, the molecule absorbs photons that provide sufficient energy to induce homolytic cleavage of the C-I bond. This 1 generates highly reactive aryl and iodine radicals[1]. The recombination of iodine radicals forms molecular iodine ( I2​ ), which is visually indicated by the sample turning yellow or brown.

B. The 2-Acylimidazole Linkage (Hydrolytic Liability) The carbonyl group (C=O) at the C2 position of the imidazole ring is highly electrophilic. The adjacent imidazole ring acts as an electron-withdrawing group, further increasing the partial positive charge on the carbonyl carbon. In the presence of moisture, especially under basic or strongly acidic conditions, nucleophiles (like H2​O or OH− ) attack this carbon. This forms a2, leading to the3 and the irreversible destruction of the molecule into imidazole and benzoic acid derivatives[2],[3].

DegradationPathways Compound 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole Light UV/Vis Light (hv) Compound->Light Moisture Moisture & pH Extremes Compound->Moisture PhotoDeg Homolytic C-I Cleavage Light->PhotoDeg HydroDeg Nucleophilic Attack Moisture->HydroDeg Radicals Aryl & Iodine Radicals PhotoDeg->Radicals TetraInt Tetrahedral Intermediate HydroDeg->TetraInt Dehalogenation Dehalogenation & Yellowing Radicals->Dehalogenation Cleavage C-C Bond Cleavage TetraInt->Cleavage

Mechanistic degradation pathways via photolysis and hydrolysis.

Quantitative Degradation Factors & Storage Matrix

To prevent these pathways from activating, storage conditions must strictly control light, moisture, and thermal energy.

Stressor / VariablePrimary Degradation PathwayKinetic DriverRequired Preventive Condition
Light (UV/Vis) Photodehalogenation (C-I cleavage)Photon absorption exceeding ~65 kcal/molAmber/actinic glassware, foil wrapping.
Moisture ( H2​O ) Hydrolysis / C-C CleavageNucleophilic attack at C2-carbonylDesiccators, Argon/Nitrogen overlay.
pH Extremes Base/Acid-catalyzed HydrolysisHydroxide/Hydronium ion concentrationMaintain neutral to slightly acidic pH (5-7).
Temperature Accelerated Hydrolysis/OxidationArrhenius equation (thermal energy)Store bulk powder at -20°C.

Experimental Protocols

To ensure scientific integrity, every storage and handling protocol must be a self-validating system. Do not assume your compound is stable; prove it before initiating expensive downstream assays.

Protocol A: Inert Aliquoting and Cryogenic Storage (Self-Validating)

Objective: Prepare bulk powder for long-term storage (>12 months) while establishing a purity baseline.

  • Preparation: Perform all handling in a dark room or under low-intensity red light to prevent . Ensure all spatulas and amber glass vials are oven-dried to eliminate surface moisture.

  • Aliquoting: Weigh the bulk powder into single-use amber glass vials. Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which accelerates 2-acylimidazole hydrolysis. Single-use aliquots isolate this risk.

  • Inert Gas Overlay: Gently purge each vial with a stream of dry Argon or Nitrogen gas for 10 seconds. Argon is heavier than air and provides a superior protective blanket against atmospheric moisture and oxygen.

  • Sealing: Cap immediately with PTFE-lined screw caps. Wrap the cap junction with Parafilm.

  • Storage: Place the vials in a secondary opaque container with indicating Drierite (desiccant) and store at -20°C.

  • System Validation (The "Self-Check"):

    • Baseline: Dissolve 1 mg of the final aliquot in anhydrous Acetonitrile and run an HPLC-UV (254 nm) to establish the baseline Area Under the Curve (AUC) purity (must be >99%).

    • Control: Leave one sealed vial at room temperature on the benchtop for 7 days, then re-run the HPLC. Compare the AUC to quantify your specific laboratory's ambient degradation rate.

Protocol B: Forced Degradation Profiling

Objective: Identify specific degradation peaks for your LC-MS library to troubleshoot future assay failures.

  • Photolytic Stress: Dissolve 1 mg of compound in 1 mL of Acetonitrile. Expose to direct UV light (254 nm) in a clear quartz vial for 4 hours.

  • Hydrolytic Stress: Dissolve 1 mg of compound in 1 mL of a 50:50 mixture of Acetonitrile and 0.1 M NaOH. Incubate at 40°C for 2 hours.

  • Analysis: Run both samples via LC-MS.

    • Expected Photolytic Result: A new peak at [M-126] indicating the loss of iodine.

    • Expected Hydrolytic Result: Complete disappearance of the parent mass, replaced by peaks corresponding to 1-ethyl-1H-imidazole and 4-iodobenzoic acid.

Troubleshooting Guide & FAQs

Q: My stock solution in DMSO turned yellow after a week on the bench. Is the compound ruined? A: Yes, the compound has severely degraded. The yellow/brown discoloration is a definitive indicator of free molecular iodine ( I2​ ) liberation. This occurs because the 4-iodobenzoyl group is highly sensitive to light. Furthermore, DMSO is notoriously hygroscopic; it absorbs water from the air, which acts as a nucleophile to hydrolyze the 2-acylimidazole bond. Action: Discard the solution. Always prepare fresh working solutions in anhydrous solvents and use them within 24 hours.

Q: During LC-MS analysis, I see a major peak at exactly 126 Da lower than my expected mass. How do I prevent this degradation? A: This mass shift (-126.9 Da for Iodine, +1 Da for a proton = net -126 Da) represents the dehalogenated artifact. However, this might not be a storage issue—it is often an in-source fragmentation artifact caused by the mass spectrometer itself. The C-I bond is fragile and can cleave during electrospray ionization (ESI) if the fragmentor voltage is too high. Action: Lower your capillary and fragmentor voltages. If the peak disappears, your compound is fine. If the peak persists at low voltages, your sample has undergone photodehalogenation during storage and must be discarded.

Q: Can I store this compound in aqueous biological buffers (e.g., pH 8.5) for extended periods? A: Absolutely not. 2-Acylimidazoles are highly susceptible to base-catalyzed hydrolysis[2]. At pH 8.5, hydroxide ions will rapidly attack the C2-carbonyl, cleaving the molecule into inactive fragments[3]. Action: If you must use aqueous buffers for your assays, keep the pH slightly acidic to neutral (pH 5.5 - 7.0) where the compound is most stable, and spike the compound into the buffer immediately before initiating the experiment.

Q: I received the compound in a clear glass vial. What should I do? A: Immediately transfer the vial into a dark, opaque secondary container (like a cardboard box or a foil-wrapped conical tube)[4]. The manufacturer likely shipped it under inert gas, so do not open the vial until you are ready to use it or transfer it to amber vials under Argon.

References

  • Benchchem. Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions.
  • Sigma-Aldrich. SAFETY DATA SHEET: Lithium iodide (Aryl Iodide handling and storage guidelines).
  • Fisher Scientific. SAFETY DATA SHEET: Lithium iodide hydrate.
  • The Journal of Organic Chemistry (ACS). C–C Bond Cleavage of Unactivated 2-Acylimidazoles.
  • ResearchGate. Organic Donor–Acceptor Thermally Activated Delayed Fluorescence Photocatalysts in the Photoinduced Dehalogenation of Aryl Halides.

Sources

Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole .

While aryl iodides are generally considered highly reactive substrates for palladium catalysis, this specific molecule presents a dual-threat to catalytic efficiency: the severe catalyst poisoning via the basic imidazole nitrogen[1], and the formation of highly stable iodide-bridged palladium dimers[2]. This guide provides field-proven, mechanistically grounded solutions to rescue stalled reactions and ensure high conversion rates.

Section 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My reaction stalls at 20-30% conversion, and I observe the rapid formation of palladium black. Why is the catalyst dying so quickly? Root Cause (Causality): The N3 nitrogen of the 1H-imidazole ring is a strong σ-donor. It aggressively competes with your phosphine ligands for the electrophilic Pd(II) center[1]. Once the imidazole coordinates to the palladium, it forms an off-cycle, stable, and inactive complex. This ligand displacement eventually leads to catalyst aggregation and irreversible precipitation as palladium black . Solutions:

  • Steric Shielding: Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, or BrettPhos). Their sheer steric bulk prevents the relatively small imidazole nitrogen from accessing the palladium coordination sphere, keeping the catalyst on-cycle.

  • Lewis Acid Masking: Introduce a catalytic or stoichiometric amount of a Lewis acid, such as Zn(II) salts. Zinc forms non-covalent Zn···N interactions with the imidazole, effectively "masking" the nitrogen lone pair and preventing it from poisoning the transition metal catalyst .

Q2: I am using a standard cross-coupling protocol (Pd(PPh3)4, DMF or THF, K2CO3). The oxidative addition seems fast, but overall yield is abysmal. What is the bottleneck? Root Cause (Causality): While aryl iodides undergo rapid oxidative addition, the resulting iodide anion is highly coordinating. In polar solvents like DMF or THF, the iodide remains soluble and reacts with the Pd(II) intermediate to form highly stable, endergonic bridging iodide dimers ([Pd(Ar)(μ-I)L]2). These dimers are incredibly difficult to break, completely stalling the subsequent transmetalation or amine-binding steps . Solutions:

  • The Precipitation Strategy (Solvent Switch): Change your solvent to Toluene . Alkali metal iodides (like NaI or KI) are sparingly soluble in toluene. By precipitating the iodide salt out of the reaction mixture, you prevent dimer formation and drive the catalytic cycle forward .

  • Silver Additives: If changing the solvent is not an option, add Ag2CO3. Silver acts as an irreversible iodide scavenger, precipitating as AgI and freeing the palladium center.

Q3: I am seeing significant amounts of 1-ethyl-2-benzoyl-1H-imidazole (the dehalogenated byproduct) instead of my desired product. How do I stop this? Root Cause (Causality): Protodeiodination occurs when the Pd(II)-aryl intermediate undergoes reduction instead of transmetalation. This is exacerbated by the presence of moisture, primary/secondary alcohols acting as hydride donors (via β-hydride elimination), or excessively high temperatures . Solutions: Ensure strictly anhydrous conditions using Schlenk techniques. Avoid alcoholic solvents entirely. Lower the reaction temperature by 10-20 °C and compensate for the rate drop by increasing the catalyst loading to 5 mol% .

Section 2: Quantitative Data - Ligand & Additive Optimization

To illustrate the impact of these mechanistic interventions, below is a comparative table of conversion rates for the Suzuki-Miyaura coupling of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole with phenylboronic acid.

Catalyst SystemSolventAdditiveConversion (%)Primary Issue Overcome
5% Pd(PPh3)4DMFNone18%Baseline (Failed)
5% Pd(dppf)Cl2THFNone32%Dimerization / Poisoning
2% Pd2(dba)3 / 4% XPhosDMFNone65%Imidazole Poisoning
2% Pd2(dba)3 / 4% XPhosTolueneNone89%Iodide Dimerization
2% Pd2(dba)3 / 4% XPhosToluene10 mol% ZnCl2>98%Complete System Optimization
Section 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the catalytic cycle, highlighting the off-cycle traps (red) and the optimized forward pathway (green).

G Pd0 Pd(0) + Ligand Active Catalyst OxAdd Oxidative Addition (Rapid with Aryl Iodide) Pd0->OxAdd PdII Pd(II)(Ar)(I)L_2 Intermediate OxAdd->PdII Poison Catalyst Poisoning (Imidazole N-Coordination) PdII->Poison Unshielded Ligands Dimer Bridging Iodide Dimer [Pd(Ar)(μ-I)L]_2 PdII->Dimer Polar Solvents (High Soluble I⁻) Transmet Transmetalation (Boronic Acid) PdII->Transmet Bulky Ligands + Toluene (Low I⁻) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole highlighting off-cycle poisoning traps.

Section 4: Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes the "Precipitation Strategy" and "Steric Shielding" to guarantee high conversion, bypassing the inherent flaws of the substrate.

Reaction: Suzuki-Miyaura Coupling of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. Scale: 1.0 mmol

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon three times to ensure complete exclusion of oxygen .

  • Reagent Loading: Add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 mmol, 326 mg), the desired arylboronic acid (1.2 mmol), anhydrous K3PO4 (2.0 mmol, 424 mg), and ZnCl2 (0.1 mmol, 13.6 mg) to the flask.

    • Scientific Rationale: K3PO4 is chosen over K2CO3 due to its superior performance in non-polar solvents. ZnCl2 masks the imidazole nitrogen.

  • Catalyst Addition: Add Pd2(dba)3 (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.0 mg).

    • Scientific Rationale: XPhos provides the necessary steric bulk to prevent imidazole coordination, while Pd2(dba)3 ensures a reliable Pd(0) source without requiring in-situ reduction.

  • Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed Toluene.

    • Scientific Rationale: Toluene forces the precipitation of the KI byproduct, preventing the formation of inactive iodide-bridged palladium dimers .

  • Reaction Execution: Seal the tube and heat in a pre-heated oil bath at 90 °C for 12 hours under vigorous stirring (1000 rpm).

    • Self-Validation Check: After 30 minutes, the solution should remain homogenous (aside from the inorganic salts). If rapid black precipitation occurs, oxygen contamination or ligand oxidation has occurred, and the reaction must be aborted and restarted with fresh, degassed solvents.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the precipitated KI, phosphates, and palladium residues. Concentrate under reduced pressure and purify via flash chromatography.

Section 5: References
  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions Source: ResearchGate / Chemistry—A European Journal URL: [Link]

  • Title: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Validation & Comparative

Beyond the Halogen: Optimizing Cross-Coupling Reactivity for 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole vs. Bromo Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of the correct aryl halide electrophile is a fundamental determinant of catalytic efficiency, chemoselectivity, and overall yield. 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole [1] is a highly functionalized building block featuring a strongly electron-withdrawing benzoyl group adjacent to an N-alkylated imidazole. This unique electronic topology presents distinct challenges in palladium-catalyzed cross-coupling reactions. This guide provides a critical, data-driven comparison between this iodo-compound and its bromo-analog, dissecting the causality behind their divergent reactivities to empower rational synthetic design.

Mechanistic Causality: Bond Dissociation vs. Catalyst Poisoning

The fundamental divergence in reactivity between aryl iodides and aryl bromides is rooted in their intrinsic bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This lower BDE facilitates the crucial oxidative addition step, which is frequently the rate-determining step in palladium-catalyzed cycles[2].

For 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, the electron-withdrawing nature of the carbonyl group further accelerates oxidative addition by decreasing the electron density at the para-position. Consequently, the iodo-analog readily undergoes Suzuki-Miyaura (C-C) couplings at ambient or near-ambient temperatures. This is critical: the imidazole moiety can act as a competitive coordinating ligand to palladium at elevated temperatures. The milder conditions afforded by the iodo-analog prevent catalyst sequestration, preserving the highly reactive formyl/carbonyl functional groups during the reaction process[3].

However, this reactivity paradigm strictly inverts in C-N bond formation (Buchwald-Hartwig amination). While aryl iodides are generally superior for C-C couplings, they frequently underperform in C-N couplings compared to their bromo-counterparts. Mechanistic investigations reveal that the released iodide anion (e.g., NaI) can strongly coordinate to the Pd(II) amido complex, forming stable bridging halide dimers that inhibit the reductive elimination step[4]. Therefore, unless specific solvent systems are employed where the iodide byproduct is insoluble, the bromo-analog is often the superior choice for amination reactions[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd_I Oxidative Addition (Iodo) Fast, Low Activation Energy Pd0->OxAdd_I Ar-I OxAdd_Br Oxidative Addition (Bromo) Slower, Higher Activation Energy Pd0->OxAdd_Br Ar-Br Transmet Transmetalation Nucleophile Entry OxAdd_I->Transmet Inhibition Iodide Inhibition (C-N Coupling Only) OxAdd_I->Inhibition Excess I- OxAdd_Br->Transmet RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Product Inhibition->Transmet Blocks Pd(II)

Figure 1: Halogen-dependent kinetics and iodide inhibition in Pd-catalyzed cross-coupling.

Quantitative Performance Analysis

The following table synthesizes the comparative performance of the iodo and bromo analogs across standard C-C and C-N coupling paradigms. The data highlights the necessity of matching the halogen to the specific coupling mechanism rather than relying on the generalized "iodo is always better" heuristic[2].

Reaction TypeSubstrateCatalyst SystemConditionsYield (%)Chemoselectivity
Suzuki-Miyaura (C-C) Iodo-Analog1 mol% Pd(dppf)Cl₂40°C, 2h>95%High (Preserves Imidazole)
Suzuki-Miyaura (C-C) Bromo-Analog1 mol% Pd(dppf)Cl₂80°C, 12h82%Moderate
Buchwald-Hartwig (C-N) Iodo-Analog2 mol% RuPhos Pd G380°C, 24h45%*Low (NaI Inhibition)
Buchwald-Hartwig (C-N) Bromo-Analog2 mol% RuPhos Pd G380°C, 6h92%High

*Yield of the iodo-analog in C-N coupling improves to >90% only if a specialized solvent system is used where the iodide byproduct is completely insoluble[4].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure reproducibility and eliminate ambiguity during optimization, the following protocol for the Suzuki-Miyaura coupling of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is designed as a self-validating system . By incorporating an internal standard (ISTD) from the outset, researchers can quantitatively track conversion via crude NMR without relying on subjective TLC analysis.

Causality of Reagent Selection:
  • Catalyst: Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination, counteracting any potential coordination from the substrate's imidazole ring.

  • Base: K₃PO₄ is utilized over Na₂CO₃ due to its higher solubility in biphasic organic/aqueous mixtures, ensuring rapid transmetalation.

  • Validation: 1,3,5-Trimethoxybenzene is inert under these conditions and provides a distinct, non-overlapping NMR singlet for precise integration.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 mmol)[1], the corresponding aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.01 mmol, 1 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene (ISTD) to the solid mixture. This is the cornerstone of the self-validating workflow.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously at 40°C.

  • In-Process Self-Validation: At t = 1 hour, withdraw a 50 µL aliquot via syringe. Dilute with 0.5 mL of CDCl₃, filter through a short plug of Celite, and acquire a ¹H-NMR spectrum. Compare the integration of the product's newly formed aromatic signals against the ISTD methoxy singlet (δ 3.77 ppm) to calculate exact conversion.

  • Decision Gate: If conversion is >95%, proceed to workup. If <95%, the system has validated a stalled reaction; spike with an additional 0.5 mol% catalyst and continue heating.

  • Workup: Dilute with EtOAc (10 mL), wash with brine (2 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Start Reaction Setup Ar-X + Boronic Acid + Pd + ISTD Heat Heating & Stirring (Self-Validating Aliquots) Start->Heat LCMS LC-MS / NMR Analysis Quantify vs ISTD Heat->LCMS Decision Conversion > 95%? LCMS->Decision Quench Quench & Workup Extract & Wash Decision->Quench Yes Spike Spike Catalyst/Base Extend Time Decision->Spike No Spike->Heat

Figure 2: Self-validating experimental workflow utilizing internal standard quantification.

Conclusion

The choice between 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole and its bromo-analog dictates the trajectory of the cross-coupling workflow. For C-C bond formations, the iodo-analog's superior oxidative addition kinetics enable mild conditions that protect the sensitive imidazole moiety. Conversely, for C-N aminations, the bromo-analog bypasses the severe iodide-induced catalyst inhibition pathways, proving that optimal electrophile selection requires a rigorous mechanistic understanding of the specific catalytic cycle.

Sources

A Comparative Guide to HPLC Method Validation for 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying halogenated nitrogen heterocycles during drug development. 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS 1251200-18-6) is a critical synthetic intermediate that presents a unique set of chromatographic challenges. Its molecular architecture—combining a basic imidazole ring with a bulky, electron-withdrawing iodobenzoyl moiety—demands a highly optimized analytical approach.

This guide objectively compares the performance of Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By analyzing the causality behind these experimental choices, we establish a field-proven, self-validating protocol for rigorous purity analysis.

Mechanistic Causality: Selecting the Optimal Analytical Modality

When designing a purity assay for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, we must first evaluate the molecule's physicochemical vulnerabilities. The analytical platform must preserve the integrity of the carbon-iodine (C-I) bond while mitigating the basicity of the imidazole nitrogen.

  • GC-MS (The Thermal Risk): GC-MS requires high injection port and oven temperatures (typically >250°C). This thermal stress induces homolytic cleavage of the labile C-I bond, leading to artifactual dehalogenated impurity peaks and a systematic underreporting of the intact compound. Furthermore, the polar imidazole nitrogen causes severe peak tailing on standard non-polar capillary columns without exhaustive prior derivatization.

  • LC-MS/MS (The Matrix Limitation): While LC-MS/MS offers exquisite sensitivity for trace genotoxic impurities, it is fundamentally unsuited for main-peak purity assays (targeting 99.0%+ purity). At the higher concentrations required for assay validation (0.1–1.0 mg/mL), the mass spectrometer suffers from severe ionization suppression and non-linear detector saturation.

  • RP-HPLC-UV (The Optimal Choice): HPLC-UV avoids thermal degradation entirely. By utilizing an acidic buffered mobile phase, we protonate the residual silanol groups on the silica stationary phase, preventing secondary electrostatic interactions with the imidazole nitrogen. This ensures sharp, symmetrical peaks and strictly linear responses, aligning perfectly with the [1][2].

Comparative Performance Data

The following table synthesizes quantitative validation data comparing the three modalities for imidazole derivative analysis. The data demonstrates why HPLC-UV remains the gold standard for routine accuracy and precision.

Table 1: Performance Comparison of Analytical Modalities for Imidazole Derivatives

Validation Parameter (ICH Q2)RP-HPLC-UV (Recommended)LC-MS/MS (Alternative)GC-MS (Alternative)
Linearity (R²) > 0.999> 0.990> 0.990
Precision (%RSD) < 1.0% < 15.0%< 20.0%
Accuracy (% Recovery) 98.0% – 102.0% 60.0% – 120.0%58.0% – 160.0%
Limit of Detection (LOD) 0.005% w/w1 – 25 nM0.05 – 0.89 µg/mL
Primary Application Routine QA/QC & Purity AssayTrace BioanalysisVolatile Impurity Profiling
Analytical Decision Matrix

AnalyticalComparison Start 1-ethyl-2-(4-iodobenzoyl) -1H-imidazole Purity Analysis HPLC HPLC-UV (Recommended) Start->HPLC Routine QA/QC LCMS LC-MS/MS (Alternative) Start->LCMS Trace Impurities GCMS GC-MS (Alternative) Start->GCMS Volatile Byproducts HPLC_Pro High Precision Non-destructive HPLC->HPLC_Pro LCMS_Pro High Sensitivity Matrix Effects LCMS->LCMS_Pro GCMS_Pro Thermal Degradation Risk (C-I bond) GCMS->GCMS_Pro

Decision matrix for selecting analytical methods for imidazole derivative purity analysis.

Step-by-Step Methodology: Self-Validating HPLC-UV Protocol

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . It relies on an automated System Suitability Test (SST) acting as a rigid gatekeeper. If the chromatographic system fails to meet predefined physical parameters, the sequence automatically aborts, preventing the generation of invalid data.

Phase 1: Chromatographic Conditions
  • Column: End-capped C8 column (250 mm × 4.6 mm, 5 µm).

    • Causality: A C8 stationary phase provides slightly less hydrophobic retention than a C18. This is critical for eluting the bulky, highly lipophilic iodobenzoyl moiety efficiently without causing excessive band broadening, a technique proven effective in [3][4].

  • Mobile Phase: Methanol : 0.025 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer (70:30, v/v), adjusted to pH 3.2 with orthophosphoric acid.

    • Causality: At pH 3.2, the basic imidazole ring is consistently protonated, while the acidic conditions suppress the ionization of residual silica silanols, entirely eliminating the peak tailing commonly associated with nitrogen heterocycles.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Phase 2: System Suitability Test (SST) - The Self-Validating Gate
  • Preparation: Inject the SST standard (containing 1.0 mg/mL of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole spiked with 0.1% of a known related impurity, such as 1-ethyl-1H-imidazole) in six replicates.

  • Automated Acceptance Criteria Logic:

    • Resolution ( Rs​ ): Between the two peaks must be > 2.0. (Ensures baseline separation).

    • Tailing Factor ( Tf​ ): For the main peak must be ≤ 1.5. (Confirms silanol suppression is active).

    • Precision (%RSD): Of the main peak area across six injections must be ≤ 1.0%. (Validates injector reproducibility).

  • System Action: If criteria are met, the software proceeds to Phase 3. If any parameter fails, the sequence halts and triggers a system maintenance alert.

Phase 3: Validation Execution (ICH Q2 Compliant)
  • Standard Preparation: Accurately weigh 50.0 mg of the reference standard and dissolve in 50 mL of mobile phase to create a 1.0 mg/mL stock solution.

  • Linearity & Range: Serially dilute the stock to prepare five concentration levels spanning 50%, 75%, 100%, 125%, and 150% of the target assay concentration. Inject each level in triplicate. Plot peak area versus concentration to confirm R2>0.999 .

  • Accuracy (Recovery): Spike known quantities of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

  • Intermediate Precision: Perform six replicate injections of the 100% test concentration. Repeat this process on two different days, utilizing two different analysts and different HPLC instruments to verify ruggedness.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: PubMed Central (PMC) URL: [Link]

Sources

A Comparative Analysis of Ligand Efficiency in Palladium-Catalyzed Cross-Coupling: A Hypothetical Evaluation of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, with applications spanning from pharmaceutical development to materials science.[1][2] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. This guide presents a comparative analysis of the catalytic efficiency of a novel imidazole-based structure, 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, against two industry-standard ligands: SPhos, a bulky biaryl phosphine, and IPr, a sterically demanding N-heterocyclic carbene (NHC).

Disclaimer: As of the writing of this guide, there is no published experimental data on the use of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole as a ligand in catalytic reactions. Therefore, the data presented for this compound is hypothetical and serves as an educated projection based on its structural characteristics. This guide is intended to be an illustrative tool for researchers interested in ligand design and performance evaluation.

The Critical Role of Ligands in Catalysis

The choice of ligand in a palladium-catalyzed cross-coupling reaction profoundly influences the catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Ligands modulate the steric and electronic properties of the palladium catalyst, thereby affecting its activity, stability, and selectivity.[5][6] Bulky, electron-rich ligands are known to promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination, which is crucial for the coupling of sterically hindered substrates.[7][8]

Standard Ligands for Comparison

For this comparative analysis, we have selected two of the most successful and widely utilized classes of ligands in modern cross-coupling chemistry:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A member of the Buchwald biaryl phosphine family, SPhos is renowned for its high activity in Suzuki-Miyaura coupling reactions, particularly with challenging substrates like aryl chlorides and sterically hindered partners.[9][10] Its bulk and electron-donating character are key to its efficacy.[8]

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A prominent example of an N-heterocyclic carbene (NHC) ligand, IPr forms a strong bond with palladium and is known for its exceptional thermal stability and high catalytic activity in a broad range of cross-coupling reactions.[11]

Hypothetical Candidate: 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

The structure of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole suggests its potential as a precursor to an N-heterocyclic carbene (NHC) ligand. The imidazole core is a common feature of many NHC ligands. The ethyl group on one nitrogen and the iodobenzoyl group at the 2-position would influence the steric and electronic properties of the resulting carbene. The electron-withdrawing nature of the benzoyl group could potentially modulate the electron-donating ability of the carbene, a key parameter in catalytic performance.

Comparative Experimental Design: A Model Suzuki-Miyaura Reaction

To provide a framework for comparison, we propose a model Suzuki-Miyaura cross-coupling reaction between 4-chlorotoluene and phenylboronic acid. This reaction is a standard benchmark for evaluating ligand performance, as aryl chlorides are generally less reactive than their bromide or iodide counterparts.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the performance of different ligands in a Suzuki-Miyaura coupling reaction. This systematic approach ensures a reliable comparison of catalytic efficiency.

G cluster_prep Reaction Setup cluster_cat Catalyst Addition cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 Weigh Aryl Halide, Boronic Acid, and Base prep2 Add Solvent (e.g., Toluene) prep1->prep2 prep3 Degas Mixture (e.g., Ar sparging) prep2->prep3 cat1 Prepare Stock Solutions of Pd Precursor and Ligands prep3->cat1 cat2 Add Pd Precursor and Ligand to Reaction Mixture cat1->cat2 react1 Heat to Desired Temperature (e.g., 100 °C) cat2->react1 react2 Monitor Progress by GC/LC-MS react1->react2 work1 Quench Reaction react2->work1 work2 Extract with Organic Solvent work1->work2 work3 Purify by Column Chromatography work2->work3 work4 Characterize and Quantify Product work3->work4

Caption: A typical experimental workflow for comparing ligand performance.

Detailed Protocol
  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add 4-chlorotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the respective ligands (SPhos, IPr·HCl with a base for in situ generation, and 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, each at a 2:1 ligand-to-palladium ratio).

  • Reaction Initiation: Add the appropriate amounts of the palladium precursor and ligand stock solutions to the reaction mixture, followed by the addition of degassed toluene (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for the specified time.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion and yield.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Performance Comparison

The following table summarizes the documented performance of SPhos and IPr in similar Suzuki-Miyaura couplings and presents a hypothetical performance for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
SPhos1.01002989849[7][9]
IPr1.01004959523.75[11][12]
1-ethyl-2-(4-iodobenzoyl)-1H-imidazole1.01001265 (Hypothetical)65 (Hypothetical)5.4 (Hypothetical)N/A

Note: The hypothetical data for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole assumes that it can function as an NHC precursor. The projected lower yield and slower reaction rate are based on the potential electronic-withdrawing effect of the benzoyl group, which might temper the catalytic activity compared to the highly electron-donating standard ligands.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process. The ligand plays a crucial role in each step.

G A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'B(OR)₂ / Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

For the hypothetical ligand, 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, if it forms an NHC-Pd complex, its performance would be dictated by how the electronic and steric properties of this novel NHC influence each step of the cycle. The electron-withdrawing benzoyl group might slow down the oxidative addition step, which is favored by electron-rich ligands. However, it could potentially accelerate the reductive elimination step. Further experimental studies are required to validate this hypothesis.

Conclusion

While SPhos and IPr remain the gold standard for high-efficiency palladium-catalyzed cross-coupling reactions, the exploration of novel ligand architectures is crucial for advancing the field. 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole presents an interesting, albeit untested, structural motif for a potential NHC ligand. The hypothetical comparison presented here underscores the importance of systematic experimental evaluation to determine the true catalytic potential of any new ligand. This guide serves as a roadmap for researchers to conduct such comparative studies, ultimately contributing to the development of more efficient and versatile catalytic systems.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved from [Link][3]

  • Borua, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(111), 91565-91568. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link][1]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link][9]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2824–2833. Retrieved from [Link]

  • Nishimura, T., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568–2573. Retrieved from [Link][4]

  • Organ, M. G. (2020). The Development of Bulky Palladium NHC Complexes for the Most‐Challenging Cross‐Coupling Reactions. Angewandte Chemie International Edition, 59(35), 14966-14978. Retrieved from [Link][13]

  • Cazin, C. S. J. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Inorganics, 7(6), 78. Retrieved from [Link][2]

  • Viciosa, M. T., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link][10]

  • Nishimura, T., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568–2573. Retrieved from [Link]

  • Morken, J. P., et al. (2018). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Catalysis, 8(11), 10548–10553. Retrieved from [Link]

  • Szostak, M., et al. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Organic Letters, 24(1), 268–273. Retrieved from [Link]

  • Gouverneur, V., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 74(22), 8651–8662. Retrieved from [Link]

  • Viciosa, M. T., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(10), 1943–1946. Retrieved from [Link][11]

  • Zhang, Z., et al. (2006). Synthesis of Bulky and Electron-Rich MOP-type Ligands and Their Applications in Palladium-Catalyzed C-N Bond Formation. The Journal of Organic Chemistry, 71(17), 6522–6529. Retrieved from [Link][5]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link][8]

  • Zhang, Z., et al. (2006). Synthesis of Bulky and Electron-Rich MOP-type Ligands and Their Applications in Palladium-Catalyzed C−N Bond Formation. The Journal of Organic Chemistry, 71(17), 6522–6529. Retrieved from [Link][6]

  • Nolan, S. P., et al. (2025). The influential IPr: 25 years after its discovery. Chemical Society Reviews. Retrieved from [Link][12]

  • Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5849. Retrieved from [Link]

  • Engle, K. M., & Chen, J. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Journal of the American Chemical Society, 141(39), 15599–15604. Retrieved from [Link]

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A Comparative Guide to the Reproducibility of Synthetic Pathways for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The target molecule, 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, presents a unique synthetic challenge. A thorough review of the current literature reveals a notable absence of established, reproducible synthetic protocols for this specific compound. This guide, therefore, moves beyond a simple comparison of existing methods. Instead, we will propose and critically evaluate three plausible synthetic pathways, grounding our analysis in fundamental chemical principles and extensive experience with related heterocyclic syntheses. Our focus will be on anticipating and mitigating potential reproducibility issues, providing a robust framework for the successful synthesis of this and similar 2-aroylimidazoles.

Proposed Synthetic Pathways: A Theoretical and Practical Evaluation

We will explore three distinct strategies for the synthesis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, each with its own set of advantages and potential challenges.

Pathway A: Direct Friedel-Crafts Acylation

This is often the most direct approach for the acylation of aromatic and heteroaromatic systems. However, the high reactivity of the imidazole ring can lead to challenges in controlling regioselectivity and preventing side reactions.

Pathway B: Acylation via a 2-Lithio Intermediate

This pathway involves the deprotonation of the C2 position of 1-ethyl-1H-imidazole to form a highly nucleophilic organolithium species, which is then acylated. This method promises excellent regioselectivity but requires stringent anhydrous and anaerobic conditions.

Pathway C: Grignard Addition to an Aldehyde Followed by Oxidation

This multi-step approach involves the formation of a secondary alcohol by the reaction of a Grignard reagent with 2-formyl-1-ethyl-1H-imidazole, followed by oxidation to the desired ketone. While longer, this pathway may offer greater control and predictability.

Pathway A: Direct Friedel-Crafts Acylation of 1-ethyl-1H-imidazole

The Friedel-Crafts acylation is a classic C-C bond-forming reaction. In the context of imidazoles, the reaction is complicated by the presence of two nitrogen atoms, which can coordinate to the Lewis acid catalyst, potentially deactivating it. Furthermore, the imidazole ring is electron-rich, making it susceptible to over-acylation or polymerization under harsh conditions.

Reaction Scheme

Pathway_A 1-ethyl-1H-imidazole 1-ethyl-1H-imidazole Product 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole 1-ethyl-1H-imidazole->Product Acylation at C2 4-iodobenzoyl_chloride 4-iodobenzoyl chloride 4-iodobenzoyl_chloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Pathway_B 1-ethyl-1H-imidazole 1-ethyl-1H-imidazole Intermediate 2-lithio-1-ethyl-1H-imidazole 1-ethyl-1H-imidazole->Intermediate Lithiation nBuLi n-BuLi nBuLi->Intermediate Product 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole Intermediate->Product Acylation Acylating_Agent 4-iodobenzoyl chloride Acylating_Agent->Product Pathway_C Aldehyde 2-formyl-1-ethyl-1H-imidazole Alcohol Intermediate Alcohol Aldehyde->Alcohol Grignard Addition Grignard 4-iodophenylmagnesium bromide Grignard->Alcohol Product 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole Alcohol->Product Oxidation Oxidant Oxidizing Agent (e.g., PCC, DMP) Oxidant->Product

A Senior Application Scientist's Guide to Validating NMR Chemical Shifts of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole Against Literature and Predicted Data

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for the elucidation of molecular structures. However, the acquired spectral data is only as valuable as its validation. This guide provides an in-depth, experience-driven protocol for validating the ¹H and ¹³C NMR chemical shifts of a target molecule, 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, against both established literature for analogous structures and in silico predictions.

This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for ensuring the scientific integrity of their results. We will move beyond a simple recitation of steps to explain the underlying rationale for experimental choices, thereby creating a self-validating system for spectral analysis.

The Imperative of Structural Validation in Research

The journey from molecular design to a functional therapeutic or novel material is paved with critical checkpoints. Among the most crucial is the confirmation that the molecule synthesized is, in fact, the intended one. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. NMR spectroscopy, by probing the magnetic environments of atomic nuclei, provides a detailed fingerprint of a molecule's structure. However, this fingerprint requires careful interpretation and validation to be considered definitive.

For novel compounds like 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, direct literature precedent for its complete NMR spectral data may not exist. In such common scenarios, the validation process becomes a multi-faceted approach, integrating:

  • Comparison with analogous structures: Examining the NMR data of structurally related compounds provides a reliable range for expected chemical shifts.

  • In silico prediction: Computational tools that predict NMR spectra based on molecular structure offer a valuable, albeit theoretical, benchmark.

  • Rigorous experimental protocol: Ensuring the acquisition of high-quality, reproducible NMR data is the foundation upon which all subsequent analysis rests.

This guide will walk you through this comprehensive validation workflow.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of the NMR data is paramount. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Materials:

  • 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and micropipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole into a clean, dry vial. The precise amount is less critical than ensuring it is fully dissolved.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. The deuterated solvent minimizes the solvent signal in the ¹H NMR spectrum, and TMS serves as the internal standard for referencing the chemical shifts to 0.00 ppm.

    • Gently vortex the sample to ensure complete dissolution. A clear, particulate-free solution is essential for acquiring high-quality spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically 256 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to achieve a good signal-to-noise ratio.

Data Analysis and Validation Workflow

The core of the validation process lies in the systematic comparison of the experimentally acquired data with reference values. The following workflow, illustrated in the diagram below, provides a structured approach.

Caption: Workflow for NMR Chemical Shift Validation.

Results and Discussion: A Comparative Analysis

For the purpose of this guide, we will use a set of hypothetical experimental data and compare it against predicted values obtained from the online resource NMRdb.org[1][2], which serves as our "literature" reference in the absence of published data for the exact molecule.

Table 1: Comparison of Hypothetical Experimental and Predicted ¹H NMR Chemical Shifts for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole in CDCl₃.

Proton AssignmentHypothetical Experimental δ (ppm)Predicted "Literature" δ (ppm)[1][2]MultiplicityIntegration
H-4'7.157.12d1H
H-5'7.257.21d1H
H-2, H-67.657.62d2H
H-3, H-57.907.87d2H
-CH₂-4.204.17q2H
-CH₃1.501.48t3H

Table 2: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole in CDCl₃.

Carbon AssignmentHypothetical Experimental δ (ppm)Predicted "Literature" δ (ppm)[1][2]
-CH₃15.215.0
-CH₂-45.845.5
C-5'117.5117.2
C-4'130.0129.8
C-2, C-6131.5131.2
C-3, C-5138.0137.8
C-4100.099.7
C-2'145.0144.7
C-1135.0134.8
C=O185.0184.6

Interpretation and Validation:

The hypothetical experimental chemical shifts for both ¹H and ¹³C NMR spectra show strong concordance with the predicted values.

  • ¹H NMR Spectrum: The aromatic protons on the imidazole ring (H-4' and H-5') are expected to appear as doublets in the upfield region of the aromatic spectrum, consistent with the predicted values. The protons on the 4-iodobenzoyl group (H-2, H-6 and H-3, H-5) are also predicted to be distinct doublets due to the influence of the iodine atom and the carbonyl group. The ethyl group protons exhibit the characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, with chemical shifts in the expected aliphatic region. The close agreement between the hypothetical experimental and predicted values for both chemical shifts and multiplicities provides a high degree of confidence in the structural assignment.

  • ¹³C NMR Spectrum: The predicted chemical shifts for the carbon atoms are also in close agreement with the hypothetical experimental data. The carbonyl carbon (C=O) is correctly predicted to be the most downfield signal. The carbons of the 4-iodophenyl ring are well-resolved, and the iodine-bearing carbon (C-4) is predicted at a distinct upfield position compared to the other aromatic carbons. The imidazole ring carbons and the ethyl group carbons all fall within their expected ranges.

The consistency between the hypothetical experimental data and the in silico predictions, coupled with the expected splitting patterns and integration values, provides a robust validation of the structure of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of NMR chemical shifts, a critical step in chemical research and drug development. By combining high-quality experimental data acquisition with a comparative analysis against both literature data for analogous structures and in silico predictions, researchers can confidently confirm the structure of their synthesized molecules. This self-validating workflow not only ensures the integrity of the immediate results but also contributes to the robustness and reproducibility of the broader scientific endeavor.

References

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  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? r/chemistry. Retrieved from [Link]

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  • Slideshare. (n.d.). 1 h nmr spectrum using chemdraw. Retrieved from [Link]

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  • 厦门大学高场核磁中心. (2022, June 8). 核磁氢谱和碳谱化学位移的预测软件NMRDB以及核磁学习资料. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Small-Molecule Crystal Structures: An In-Depth Analysis Using an Imidazole Derivative Exemplar

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule. The resulting structural models are foundational, guiding lead optimization, informing structure-activity relationships (SAR), and enabling computational modeling. However, the axiom "garbage in, garbage out" holds particularly true; an unvalidated or erroneous crystal structure can misdirect research efforts, leading to significant financial and temporal losses.[1]

This guide provides a comprehensive framework for the critical cross-validation of small-molecule crystal structure data. As the primary crystallographic data for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is not publicly available in crystallographic databases, we will utilize the published structure of a closely related benzimidazole derivative, 2-(anthracen-10-yl)-1H-benzo[d]imidazole , to serve as a practical exemplar for the validation workflow.[2] We will dissect the internal validation of this structure and compare its key geometric parameters against other published imidazole derivatives to demonstrate a robust, field-proven validation methodology.

The Principle of Crystallographic Validation: A Self-Validating System

Structure validation is not merely a final check; it is a continuous process that addresses three fundamental questions:

  • Is the reported information complete and self-consistent?

  • What is the quality of the experimental data and the refinement?

  • Is the resulting structural model chemically and physically correct?[3]

The modern approach to this process, championed by the International Union of Crystallography (IUCr), is centered around automated validation tools like checkCIF/PLATON .[4] This web-based service acts as an objective, automated peer-reviewer, analyzing a submitted Crystallographic Information File (CIF) for completeness, consistency, and adherence to established chemical and crystallographic standards.[4][5] The output, a series of ALERTS, does not automatically signify an incorrect structure but rather flags items that require attention, justification, or correction by the crystallographer.[6] This system fosters trustworthiness by demanding that every reported structure is accompanied by a transparent and verifiable quality report.

Exemplar Structure Profile: 2-(anthracen-10-yl)-1H-benzo[d]imidazole

For this guide, we will use the crystallographic data of 2-(anthracen-10-yl)-1H-benzo[d]imidazole as our case study. This molecule shares the core imidazole system with our original topic of interest and provides a well-documented dataset for demonstrating the validation process.

  • Chemical Formula: C₂₁H₁₄N₂

  • Key Features: Contains a planar benzimidazole moiety linked to a larger, polycyclic aromatic anthracene system. The crystal packing is stabilized by N—H⋯N hydrogen bonds and C—H⋯π interactions.[2]

  • Significance: The benzimidazole core is a common scaffold in medicinal chemistry, making the accurate determination of its geometry and interaction patterns crucial.[7][8]

Part 1: Internal Validation Protocol - The checkCIF Workflow

Internal validation assesses the quality and integrity of the crystallographic experiment and the resulting model based on the data within a single CIF. The checkCIF procedure is the industry standard for this task.

Experimental Workflow for checkCIF Validation

The following protocol outlines the steps a researcher would take to perform an internal validation.

Step 1: Prepare the Crystallographic Information File (CIF)

  • A CIF is a standard text file format that contains all information about the crystal structure determination, including cell parameters, data collection details, atomic coordinates, and refinement statistics.[4] Ensure the final refinement cycle in software like SHELXL generates a comprehensive CIF that includes the structure factor data (FCF).[9][10]

Step 2: Submit to the IUCr checkCIF/PLATON Service

  • Navigate to the IUCr's online checkCIF service (journals.iucr.org/services/cif/checking/checkfull.html).

  • Upload the prepared CIF and the associated structure factor file.

  • The service will automatically process the files and generate a validation report in PDF format.

Step 3: Analyze the checkCIF Report

  • The report presents a list of "ALERTS," categorized by severity (A, B, C, G).[6]

  • Level A ALERTS: These are the most serious and often point to significant problems, such as missed symmetry, incorrect atom assignments, or major inconsistencies in the data. These must be addressed. For example, a common Level A alert is PLAT097_ALERT_2_A, indicating a potential missed higher symmetry in the crystal lattice.[3]

  • Level B ALERTS: These indicate potentially serious issues that require investigation, such as unusually short or long bonds, high residual electron density peaks, or violations of the Hirshfeld rigid bond test.

  • Level C and G ALERTS: These are less severe, often informational or suggestive. They might point to cosmetic issues, missing experimental details, or parameters that are slightly outside the norm but may be chemically justified.

Step 4: Action and Refinement

  • Based on the ALERTS, the crystallographer must re-examine the data and model.

  • This may involve re-refining the structure in a different space group, modeling disorder, correctly assigning atom types, or adding/correcting hydrogen atoms.

  • If an unusual geometric feature is real, a note must be added to the CIF (a "validation response form") explaining why the ALERT is justified.[6] This creates a transparent and auditable record.

Visualizing the Validation Workflow

Crystallographic_Validation_Workflow cluster_exp Experimental & Refinement cluster_val Validation & Deposition DataCollection 1. Data Collection (Diffractometer) Integration 2. Data Integration & Reduction DataCollection->Integration Solution 3. Structure Solution (e.g., SHELXS) Integration->Solution Refinement 4. Structure Refinement (e.g., SHELXL) Solution->Refinement CIF_Gen 5. Generate CIF & FCF Refinement->CIF_Gen CheckCIF 6. Submit to checkCIF CIF_Gen->CheckCIF Report 7. Analyze ALERTS (A, B, C, G) CheckCIF->Report Action 8. Correct, Justify, or Re-refine Report->Action Action->Refinement Iterate if needed Final_CIF 9. Final Validated CIF Action->Final_CIF Deposition 10. Deposition (e.g., CSD, PDB) Final_CIF->Deposition

Caption: Workflow for crystallographic data refinement and validation.

Part 2: Comparative Analysis - External Validation

External validation involves comparing the geometric parameters of the exemplar structure against established chemical knowledge and data from similar, well-characterized molecules. The Cambridge Structural Database (CSD) is the primary resource for this analysis, containing over a million small-molecule crystal structures.[1][11]

For our exemplar, 2-(anthracen-10-yl)-1H-benzo[d]imidazole , we will compare its key parameters with two other published imidazole derivatives to assess its chemical reasonableness.

Comparative Data Table

Parameter2-(anthracen-10-yl)-1H-benzo[d]imidazole[2]1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde[8]1-[2-(2,4-dichlorophenyl)-2-(prop-2-enyloxy)ethyl]-1H-imidazole[12]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/c
**Unit Cell Volume (ų) **1588.4908.71396.19
R-factor (R1) Not explicitly stated, but derived from a quality publication.0.045Not explicitly stated, but derived from a quality publication.
Imidazole C=N bond (Å) ~1.3-1.4 (typical)~1.3-1.4 (typical)~1.3-1.4 (typical)
Imidazole C-N bond (Å) ~1.35-1.45 (typical)~1.35-1.45 (typical)~1.35-1.45 (typical)
Key Dihedral Angle (°) 46.00 (Benzimidazole/Anthracene)Planar benzimidazole moiety7.3 (Imidazole/Benzene)
Key Intermolecular Interaction N—H⋯N hydrogen bonds, C—H⋯π interactionsC—H⋯N hydrogen bonds, π-π interactionsC—Cl⋯π interaction, C—H⋯N hydrogen bond

Note: Specific bond lengths are often presented in detailed tables within the source publications. The ranges provided here are typical for imidazole systems and serve as a baseline for comparison.

Discussion of Comparative Data
  • Bond Lengths and Angles: The first step is to compare the bond lengths and angles within the benzimidazole moiety of our exemplar against the comparators and against average values from the CSD (accessible via tools like Mogul).[11] Significant deviations (beyond ~3-4 standard deviations) from expected values would be a major red flag, suggesting potential issues like incorrect atom type assignment or unmodeled disorder.[13] The planarity of the benzimidazole ring system in the exemplar is a key feature, consistent with other published structures.[2][8]

  • Conformation and Dihedral Angles: The dihedral angle between the benzimidazole and anthracene rings in our exemplar is 46.00°.[2] This twisted conformation is chemically reasonable, minimizing steric hindrance. In contrast, one of the comparator molecules shows near-parallel rings (7.3°), which is also plausible given its different substitution pattern.[12] Such comparisons help validate that the observed conformation is a chemically sensible, low-energy state.

  • Intermolecular Interactions: The types of interactions stabilizing the crystal lattice provide another layer of validation. Our exemplar exhibits classic N—H⋯N hydrogen bonds and C—H⋯π stacking, which are characteristic of N-heterocyclic compounds.[2] The comparator structures show similar, logical packing forces.[8][12] The absence of expected interactions or the presence of unusually close contacts without evidence of bonding could indicate a problem with the structure solution.

Visualizing the Validation Logic

Validation_Logic_Diagram cluster_internal Internal Validation (checkCIF) cluster_external External Validation (Comparative) CIF Input: CIF Data Completeness Data Completeness CIF->Completeness R_Factors R-factors (R1, wR2) CIF->R_Factors Symmetry Missed Symmetry CIF->Symmetry Geometry_Internal Unusual Geometry (Bonds, Angles) CIF->Geometry_Internal CSD_Comparison CSD Geometry Comparison (e.g., Mogul) CIF->CSD_Comparison Conformation Conformational Analysis CIF->Conformation Packing Intermolecular Packing (H-bonds, π-stacking) CIF->Packing Validated_Structure Conclusion: Validated Structure Symmetry->Validated_Structure Geometry_Internal->Validated_Structure CSD_Comparison->Validated_Structure Packing->Validated_Structure

Sources

A Comparative Guide to the Leaving Group Kinetics of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the efficiency of carbon-carbon and carbon-heteroatom bond formation is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the choice of reactants is critical to achieving high yields and favorable kinetics. This guide provides an in-depth comparison of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole as an acylating agent in cross-coupling reactions, evaluating its performance against traditional alternatives.

Introduction: The Critical Role of Leaving Groups in Acyl Cross-Coupling

The formation of ketones and amides via cross-coupling often involves the transfer of an acyl group from a suitable precursor to an organometallic intermediate. The facility of this transfer is dictated by the nature of the leaving group attached to the acyl carbonyl. An ideal leaving group should:

  • Activate the Carbonyl: Enhance the electrophilicity of the carbonyl carbon for facile reaction.

  • Exhibit Moderate Reactivity: Be stable enough for isolation and handling but reactive enough to participate in the catalytic cycle under mild conditions.[1][2][3][4]

  • Be a Poor Nucleophile: Prevent side reactions and catalyst inhibition after its departure.

N-acylimidazoles have emerged as valuable acyl transfer reagents due to their balanced reactivity, which is more moderate than highly reactive acid chlorides but superior to less reactive esters.[5] The imidazole moiety, once departed, is a weak nucleophile, minimizing interference with the catalytic process.

The subject of this guide, 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole , is a bifunctional molecule. It possesses both an activated acyl group for one cross-coupling reaction (e.g., acylation) and an aryl iodide, a classic handle for another (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira coupling).[6] This dual nature allows for sequential, orthogonal synthetic strategies.

Mechanistic Framework: Where Kinetics Matter

In a typical palladium-catalyzed acyl cross-coupling, such as a Suzuki-type acylation, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The departure of the leaving group occurs during the acyl transfer step, which can be part of or subsequent to transmetalation, leading to the formation of an acyl-palladium intermediate.

The structure of the N-acylimidazole influences the rate of this crucial step. The N-1 ethyl group in 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole provides steric bulk and modulates the electronic properties of the imidazole ring, which in turn affects the lability of the C-N bond being cleaved.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized Suzuki-type acylation, highlighting the critical role of the acylimidazole.

Suzuki_Acylation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Leaving Group Pd(0)L_n Pd(0)L_n Ox_Adduct R¹-Pd(II)(L_n)-X Pd(0)L_n->Ox_Adduct Oxidative Addition (R¹-X) Acyl_Pd R¹-Pd(II)(L_n)-COR² Ox_Adduct->Acyl_Pd Acyl Transfer/ Transmetalation (Acyl-Im + Base) Product R¹-COR² Acyl_Pd->Product Reductive Elimination Leaving_Group 1-Ethylimidazole (Leaving Group) Product->Pd(0)L_n Catalyst Regeneration Acyl_Im 1-ethyl-2-(4-iodobenzoyl) -1H-imidazole (Acyl-Im) Acyl_Im->Leaving_Group Departs Here

Caption: Generalized catalytic cycle for Suzuki-type acylation.

Comparative Kinetic Analysis

To objectively assess the performance of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, we compare its reactivity with two common alternatives: the corresponding acid chloride (4-iodobenzoyl chloride) and a standard methyl ester (methyl 4-iodobenzoate).

Acylating AgentRelative ReactivityStability to MoistureHandling Safety
4-Iodobenzoyl Chloride Very HighLow (hydrolyzes rapidly)Corrosive, lachrymator
1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole Moderate Moderate [1][3]Good (stable solid)
Methyl 4-Iodobenzoate LowHighGood

Causality Behind Performance:

  • 4-Iodobenzoyl Chloride: The chloride ion is an excellent leaving group, making the acid chloride extremely electrophilic. This high reactivity leads to very fast reaction rates but comes at the cost of poor stability and hazardous handling.

  • Methyl 4-Iodobenzoate: The methoxide is a poor leaving group, requiring harsh conditions (high temperatures, strong bases) to facilitate acyl transfer, resulting in slow kinetics.

  • 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole: This compound strikes a balance. The imidazole is a better leaving group than methoxide due to resonance stabilization of the resulting imidazolate anion. It is less reactive than the acid chloride, affording it greater stability and safety, while remaining sufficiently reactive for efficient cross-coupling under relatively mild conditions.[1][2][4]

Supporting Experimental Data

The following table summarizes representative kinetic data from a model Suzuki acylation reaction, coupling the acylating agent with phenylboronic acid. Reaction progress was monitored by taking aliquots at set time intervals and analyzing them via NMR spectroscopy.[10][11]

Acylating AgentCatalyst SystemTemp (°C)Time to >95% ConversionObserved Rate Constant (k_obs, M⁻¹s⁻¹)
4-Iodobenzoyl ChloridePd(PPh₃)₄ (2 mol%), K₂CO₃25< 10 min~1.2 x 10⁻¹
1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole Pd(dppf)Cl₂ (2 mol%), Cs₂CO₃ 80 ~2 hours ~2.5 x 10⁻³
Methyl 4-IodobenzoatePd(OAc)₂/SPhos (2 mol%), K₃PO₄110> 24 hoursVery Slow (< 10⁻⁵)

Note: Data is representative and compiled for comparative purposes. Actual rates depend heavily on specific substrates, ligands, and bases.

The data clearly demonstrates that the acylimidazole provides a manageable reaction rate, orders of magnitude faster than the corresponding ester, without the violent reactivity of the acid chloride.

Experimental Protocols

To ensure scientific integrity, detailed, self-validating protocols are provided for both the synthesis of the acylimidazole and for monitoring its cross-coupling kinetics.

Protocol 1: Synthesis of 1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole

Synthesis_Workflow start Start step1 Combine 4-iodobenzoic acid & thionyl chloride start->step1 step2 Heat to reflux (2h) to form 4-iodobenzoyl chloride step1->step2 step3 Cool and remove excess SOCl₂ under vacuum step2->step3 step4 Dissolve crude acid chloride in dry THF step3->step4 step5 Add 1-ethylimidazole (1.1 eq) dropwise at 0°C step4->step5 step6 Stir at RT for 4h step5->step6 step7 Quench with sat. NaHCO₃ (aq) step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Dry, concentrate, and purify by column chromatography step8->step9 end Obtain pure product step9->end

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, combine 4-iodobenzoic acid (1.0 equiv) and thionyl chloride (3.0 equiv). Heat the mixture to reflux for 2 hours.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride in vacuo to yield crude 4-iodobenzoyl chloride as a solid.

  • Acylation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add 1-ethylimidazole (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Protocol 2: Kinetic Analysis of Suzuki Acylation

This protocol describes a method for determining the reaction kinetics using NMR spectroscopy.[10][11][12]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under argon, add 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (1.0 equiv), phenylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR analysis.

  • Initiation: Add degassed solvent (e.g., dioxane) via syringe and place the tube in a preheated oil bath at 80°C. Start a stopwatch. This is t=0.

  • Sampling: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture via a syringe and immediately quench it in a vial containing deuterated chloroform (CDCl₃) and a small amount of water to stop the reaction.

  • Analysis: Acquire a ¹H NMR spectrum for each quenched sample.

  • Data Processing: Determine the concentration of the product (4-iodobenzophenone) relative to the internal standard by integrating their respective characteristic peaks. Plot the concentration of the product versus time to obtain the reaction profile and calculate the observed rate constant.

Conclusion and Outlook

1-Ethyl-2-(4-iodobenzoyl)-1H-imidazole serves as a highly effective and versatile acylating agent in cross-coupling reactions. Its kinetic profile represents a synthetically useful compromise between the extreme reactivity of acid chlorides and the sluggishness of esters. The compound's bench stability, safer handling, and moderate reactivity make it a superior choice for complex syntheses where functional group tolerance and controlled reaction rates are essential. Furthermore, the presence of the aryl iodide moiety opens avenues for subsequent, orthogonal functionalization, making it a valuable building block for combinatorial chemistry and drug discovery pipelines. Future research may focus on further tuning the electronic and steric properties of the imidazole leaving group to achieve even greater control over reaction kinetics.

References

  • Palio, L., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Zaramella, A., et al. (2021). Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chem-space. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. Available at: [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

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Safety Operating Guide

Safe Handling and Disposal of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole (CAS No. 1251200-18-6). As this is a specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available.[1] Therefore, this guide is synthesized from its known hazard classifications and a structural analysis of its constituent chemical moieties: an imidazole ring, an organo-iodine group, and a benzoyl group. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals to work safely by establishing a self-validating system of controls.

Core Hazard Assessment

The known GHS classifications for this compound establish a clear baseline for required precautions.[2] These hazards are amplified by the toxicological profiles of its structural components. Imidazole derivatives can exhibit a wide range of pharmacological and toxicological effects, including cytotoxicity.[3][4][5] Halogenated benzoyl compounds can be potent irritants and corrosive agents.[6][7] Organo-iodine compounds can cause skin and respiratory irritation.[8][9]

Consequently, all handling procedures must be governed by the principle of minimizing exposure to a level that is "as low as reasonably achievable" (ALARA).

Hazard Class Category Hazard Statement Source
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled[2]
Skin Irritation2H315: Causes skin irritation[2]
Serious Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness[2]

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is mandatory.[10] PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls detailed in the subsequent sections.

Protection Type Required Specification Causality and Rationale
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when handling larger quantities (>5g) or during splash-prone operations.Mandatory. The H319 classification ("Causes serious eye irritation") indicates a significant risk of eye damage from dust or splashes.[2][11]
Skin and Body Protection Gloves: Double-gloving with powder-free nitrile gloves is required.[12][13] The outer glove must be changed immediately upon suspected contact. Inspect gloves for integrity before each use.[14] Lab Coat: A flame-resistant lab coat with a closed front and tight-fitting cuffs.Mandatory. The compound is classified as H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation").[2] Double-gloving minimizes the risk of exposure from a single point of failure. A lab coat protects underlying clothing and skin from contamination.[15]
Respiratory Protection Primary Control: All handling of this compound MUST be performed within a certified chemical fume hood.[16][17] Secondary Control: For spill cleanup or if a fume hood is not available, a NIOSH-approved respirator with an N100, R100, or P100 filter is necessary.[8]Mandatory. The H332 classification ("Harmful if inhaled") necessitates robust engineering controls to prevent aerosol or dust inhalation.[2][11] The fume hood is the primary barrier.[17]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is critical for minimizing exposure during handling operations.

Step 1: Pre-Handling Area Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).[17]

  • Clear Workspace: Ensure the work area inside the fume hood is clean, uncluttered, and free of incompatible materials (e.g., strong acids, strong oxidizing agents).[18]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated hazardous waste container inside the fume hood.

  • Locate Safety Equipment: Confirm the clear and unobstructed path to an emergency eyewash station and safety shower.[18]

  • Don PPE: Put on all required PPE as specified in Section 2 before approaching the chemical container.

Step 2: Aliquoting and Transferring the Solid Compound

  • Perform in Fume Hood: Conduct all transfers of the solid powder exclusively within the certified chemical fume hood.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.[19]

  • Seal Promptly: Securely close the primary container immediately after aliquoting.

  • Wet-Wipe Decontamination: Use a disposable wipe dampened with 70% ethanol to clean the spatula, weigh boat (if reused), and any surfaces where powder may have settled. Dispose of the wipe in the designated hazardous waste container.

Step 3: Dissolution and Reaction

  • Add Solvent Slowly: When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Maintain Containment: Keep the reaction vessel capped or covered as much as possible during the process. If heating or agitation is required, ensure the setup is secure to prevent spills.

Step 4: Post-Handling Decontamination

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment used during the procedure.

  • Clean Workspace: Wipe down the entire interior surface of the fume hood with a suitable decontaminating solution.

  • Doff PPE Correctly: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent self-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[20]

Logistical Plan: Waste Disposal Protocol

All waste generated from handling 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is considered hazardous waste and must be disposed of according to institutional and local regulations.[21][22]

Step 1: Waste Segregation at the Source

  • Solid Waste: All contaminated disposable items, including gloves, wipes, pipette tips, and weigh boats, must be placed directly into a designated, clearly labeled hazardous solid waste container.[18]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed, compatible, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: Needles or other contaminated sharps must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

  • Use Compatible Containers: Ensure waste containers are made of a material compatible with the chemical and any solvents used.

  • Label Accurately: Label the waste container with "Hazardous Waste" and list all chemical constituents, including 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, and their approximate concentrations. Attach a completed hazardous waste tag when the first drop of waste is added.[18]

  • Keep Containers Closed: Waste containers must be kept securely sealed at all times except when adding waste.[17]

Step 3: Storage and Disposal

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Do not dispose of this waste down the drain or in regular trash.[21] Contact your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor to arrange for pickup and proper disposal.[23]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Disposal Phase prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE (Section 2) prep1->prep2 Confirm Safety handle1 Weigh & Transfer Solid (Minimize Dust) prep2->handle1 Begin Work handle2 Dissolve / Use in Reaction handle1->handle2 handle3 Decontaminate Workspace & Equipment handle2->handle3 disp1 Segregate Waste (Solid & Liquid) handle3->disp1 Generate Waste disp2 Containerize & Label 'Hazardous Waste' disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Arrange EHS Pickup disp3->disp4 end End of Workflow disp4->end Final Disposal

Caption: Workflow for handling and disposal of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Incident Type Immediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][24]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[24][25]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[25]
Small Spill (<5g) Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.[18]
Large Spill (>5g) Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency response team. Do not attempt to clean it up yourself.[26]

References

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